Product packaging for Tandospirone hydrochloride(Cat. No.:CAS No. 99095-10-0)

Tandospirone hydrochloride

Cat. No.: B1662252
CAS No.: 99095-10-0
M. Wt: 419.9 g/mol
InChI Key: ACVFJYKNBOHIMH-DPFKZJTMSA-N
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Description

Research Significance and Context of Tandospirone (B1205299) Hydrochloride

The primary significance of tandospirone hydrochloride in academic research lies in its high selectivity for the 5-HT1A receptor. oncotarget.comgoogle.com Its binding affinity for this receptor is potent, with a reported inhibitory constant (Ki) of approximately 27 nM. medchemexpress.comnih.govmedchemexpress.comtocris.com This selectivity distinguishes it from other agents, as it shows significantly lower affinity—by about two to three orders of magnitude—for other receptors such as the 5-HT2, dopamine (B1211576) D1 and D2, and α1- and α2-adrenergic receptors. oncotarget.commedchemexpress.comnih.gov Furthermore, it is considered essentially inactive at 5-HT1B receptors and serotonin (B10506) uptake sites. medchemexpress.comnih.gov

This specific pharmacological profile makes this compound a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system (CNS). medchemexpress.com Its mechanism of action involves acting as a full agonist at presynaptic 5-HT1A autoreceptors located in the raphe nuclei and as a partial agonist at postsynaptic 5-HT1A receptors in other brain regions. oncotarget.com This dual action allows it to modulate serotonergic activity, which is implicated in a wide range of cognitive, behavioral, and psychological functions. oncotarget.comnih.gov Research has demonstrated that its anxiolytic (anxiety-reducing) effects are primarily mediated through the activation of postsynaptic 5-HT1A receptors. oncotarget.com

Table 1: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Ki, nM) Selectivity Profile
5-HT1A 27 High affinity and selectivity nih.govmedchemexpress.com
5-HT1C 1300 - 41000 Low affinity oncotarget.comnih.gov
5-HT2 1300 - 41000 Low affinity oncotarget.comnih.gov
Dopamine D1/D2 1300 - 41000 Low affinity oncotarget.comnih.gov
α1/α2-Adrenergic 1300 - 41000 Low affinity oncotarget.comnih.gov
5-HT1B, β-adrenergic, muscarinic, benzodiazepine (B76468) Inactive No significant binding medchemexpress.comnih.gov

This table presents the binding affinity (Ki) of this compound for various neurotransmitter receptors, highlighting its high selectivity for the 5-HT1A receptor.

Overview of Therapeutic Areas Under Investigation

Academic and clinical research has explored the application of this compound across a spectrum of disorders, primarily focusing on those involving the central nervous system. oncotarget.comnih.govnih.gov While it is clinically approved for anxiety disorders in countries like Japan and China, its potential utility is being investigated in a broader range of conditions. oncotarget.comnih.gov

Research into this compound has extensively covered its potential in treating various CNS disorders, driven by its selective action on the serotonergic system. oncotarget.comnih.gov

Anxiety and Depression: Tandospirone has been widely studied for generalized anxiety disorder (GAD). oncotarget.comdovepress.com Its efficacy is attributed to its selective 5-HT1A receptor agonism, which provides anxiolytic effects without the sedative properties associated with other classes of anxiolytics. oncotarget.com In the context of depression, research indicates that tandospirone can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs), suggesting a role as an augmentation strategy in treatment-resistant depression. nih.govnih.gov

Schizophrenia: Studies have investigated tandospirone as an adjunctive therapy to improve cognitive deficits in patients with schizophrenia. oncotarget.comnih.gov Research suggests that adding tandospirone to existing neuroleptic treatment can lead to significant improvements in cognitive functions such as executive function and verbal memory. nih.govncats.io

Alzheimer's Disease: The compound has been researched for its potential to alleviate anxiety symptoms in patients with Alzheimer's disease (AD). nih.gov A prospective cohort study where tandospirone was combined with donepezil (B133215) hydrochloride showed a significant improvement in anxiety scores compared to donepezil monotherapy. nih.gov The study also noted that tandospirone may improve attention in these patients. nih.gov

Parkinson's Disease: Preclinical studies have shown that tandospirone may improve motor deficits associated with Parkinson's disease. nih.govpsu.edu Research in rat models demonstrated that tandospirone reversed drug-induced hypolocomotion and improved motor symptoms, an effect mediated by the 5-HT1A receptor. psu.edu

Table 2: Summary of Research Findings in Central Nervous System Disorders

Disorder Research Focus Key Findings
Anxiety Disorders Anxiolytic effects Effective in treating Generalized Anxiety Disorder (GAD). oncotarget.comdovepress.com
Depression Augmentation therapy Potentiates the efficacy of SSRIs in major depressive disorder. nih.govnih.gov
Schizophrenia Cognitive enhancement Adjunctive treatment improved executive function and verbal memory. nih.govncats.io
Alzheimer's Disease Anxiety and cognitive symptoms Combination with donepezil significantly reduced anxiety and improved attention. nih.gov
Parkinson's Disease Motor symptom improvement Ameliorated motor deficits in preclinical animal models. nih.govpsu.edu

This table summarizes the primary research areas and key findings for this compound in the context of major CNS disorders.

Recent academic inquiry has broadened the scope of this compound research, exploring its mechanisms and potential applications in conditions that, while distinct from primary psychiatric disorders, often have a neurological or stress-related component.

Irritable Bowel Syndrome (IBS): Tandospirone has been found to relieve gastrointestinal symptoms in patients with IBS, particularly those with co-existing anxiety. nih.govfrontiersin.org A study in a rat model of visceral hypersensitivity found that tandospirone alleviated both anxiety-like behavior and visceral hypersensitivity. frontiersin.org This effect is thought to be mediated by the suppression of theta oscillations in the anterior cingulate cortex via 5-HT1A receptors. frontiersin.orgnih.gov

Functional Dyspepsia: The compound is under investigation for its utility in treating functional dyspepsia, especially when anxiety is a contributing factor. researchgate.net

Cardiovascular Applications: Preclinical research has suggested a potential role for tandospirone in cardiovascular health. One study in spontaneously hypertensive rats found that tandospirone enhanced the anti-myocardial fibrosis effect of valsartan, an angiotensin II receptor blocker. nih.gov

Opioid-Induced Respiratory Depression: Animal studies have demonstrated that tandospirone can attenuate the severe respiratory depression induced by opioids like fentanyl, without compromising the analgesic effect. nih.govresearchgate.net This suggests a potential protective role against a major side effect of opioid analgesics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30ClN5O2 B1662252 Tandospirone hydrochloride CAS No. 99095-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVFJYKNBOHIMH-DPFKZJTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243943
Record name Tandospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99095-10-0
Record name Tandospirone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANDOSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Molecular Mechanisms of Tandospirone Hydrochloride

Receptor Binding and Selectivity Research

Research into the receptor binding profile of tandospirone (B1205299) reveals a high affinity and selectivity for the 5-HT1A receptor subtype, distinguishing it from other neuropsychiatric agents.

5-HT1A Receptor Agonism Research

Tandospirone hydrochloride demonstrates a primary pharmacological effect through its potent interaction with the 5-HT1A receptor. nih.gov Radioligand binding studies have determined that tandospirone exhibits a high affinity for this receptor, with a dissociation constant (Ki) value of approximately 27 nM. nih.govnih.govimmune-system-research.commedchemexpress.comselleckchem.com This strong binding affinity is fundamental to its action as an agonist at this site.

Agonist and Partial Agonist Activity Research

Tandospirone is characterized as a partial agonist at the 5-HT1A receptor. nih.govimmune-system-research.commedchemexpress.comselleckchem.comcpn.or.kr Studies measuring its functional activity, such as those observing adenylate cyclase inhibition, show that tandospirone produces approximately 60% of the maximum effect achieved by the full 5-HT1A agonist, 8-OH-DPAT. nih.gov

Interestingly, its functional activity differs depending on the receptor's location. Research indicates that tandospirone acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on serotonin (B10506) neurons in the raphe nuclei. nih.gov In contrast, it behaves as a partial agonist at postsynaptic 5-HT1A receptors, which are found in forebrain regions like the hippocampus and cortex. nih.gov This dual activity allows it to modulate serotonergic neurotransmission in a complex manner.

Selectivity Over Other Neurotransmitter Receptors Research

A key feature of tandospirone's pharmacological profile is its high selectivity for the 5-HT1A receptor over other neurotransmitter receptors. nih.govoup.com It is significantly less potent, by approximately two to three orders of magnitude, at 5-HT2, 5-HT1C, alpha-1 adrenergic, alpha-2 adrenergic, and dopamine (B1211576) D1 and D2 receptors. nih.govnih.govmedchemexpress.comoncotarget.com The binding affinities for these other receptors are in the range of 1,300 to 41,000 nM. nih.govnih.govoncotarget.com

Furthermore, tandospirone is considered essentially inactive at 5-HT1B receptors, beta-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors. nih.govmedchemexpress.com This selectivity profile is distinct from other azapirones like buspirone (B1668070) and ipsapirone, which show moderate-to-high affinity for dopamine D2 and alpha-1 adrenergic receptors, respectively. nih.govoncotarget.com

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tandospirone

Receptor Binding Affinity (Ki, nM)
5-HT1A 27
5-HT1C 1,300 - 41,000
5-HT2 1,300 - 41,000
Alpha-1 Adrenergic 1,300 - 41,000
Alpha-2 Adrenergic 1,300 - 41,000
Dopamine D1 1,300 - 41,000
Dopamine D2 1,300 - 41,000

Interaction with 5-HT Uptake Sites Research

Studies have consistently shown that tandospirone is essentially inactive at serotonin (5-HT) uptake sites. nih.govmedchemexpress.com This lack of significant interaction with the serotonin transporter (SERT) distinguishes its mechanism from that of selective serotonin reuptake inhibitors (SSRIs).

Intracellular Signaling Cascades Research

The binding of tandospirone to the 5-HT1A receptor initiates a cascade of intracellular signaling events, primarily mediated by G-protein coupling, which ultimately modulates neuronal activity.

G-Protein Coupling and Downstream Effects Research

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). nih.gov Upon activation by tandospirone, the postsynaptic 5-HT1A receptor couples with inhibitory G-proteins (Gi/o). nih.govresearchgate.netresearchgate.netresearchgate.net This coupling triggers two principal downstream signaling pathways:

Inhibition of the Adenylate Cyclase Pathway : The activated Gi/o protein inhibits the enzyme adenylate cyclase. researchgate.netresearchgate.net This action leads to a reduction in the intracellular formation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netresearchgate.netresearchgate.net The subsequent decrease in cAMP levels results in the inhibition of protein kinase A (PKA)-mediated protein phosphorylation. nih.govimmune-system-research.commedchemexpress.comresearchgate.netresearchgate.net

Activation of Potassium Channels : The G-protein activation also involves the release of its Gβγ subunits. nih.govresearchgate.net These subunits directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govresearchgate.net This activation causes an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability and firing rate. nih.govresearchgate.netnih.gov

Through these mechanisms, tandospirone's action at postsynaptic 5-HT1A receptors ultimately results in the inhibition of neuronal activity in key brain regions. nih.govresearchgate.net

Adenylate Cyclase Inhibition Research

This compound, upon binding to postsynaptic 5-HT1A receptors, initiates a signaling cascade that involves the inhibition of adenylate cyclase. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Activation of the receptor by tandospirone leads to the dissociation of the G-protein subunits. nih.govnih.gov The activated α subunit of the G-protein (Gαi) directly inhibits the activity of adenylate cyclase. nih.govoncotarget.com This enzymatic inhibition results in a decreased rate of conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net

Research has demonstrated that this inhibition of adenylate cyclase is a key component of tandospirone's mechanism of action. nih.govresearchgate.net Studies have shown that the anxiolytic effects of tandospirone are linked to this reduction in cAMP formation within specific brain regions. nih.gov

Cyclic AMP and Protein Kinase A-Mediated Protein Phosphorylation Research

The inhibition of adenylate cyclase by this compound directly leads to a reduction in the intracellular concentration of cyclic AMP (cAMP). nih.govresearchgate.net As a crucial second messenger, cAMP is responsible for activating protein kinase A (PKA). Consequently, the decrease in cAMP levels results in the reduced activation of PKA. nih.govnih.govresearchgate.net

PKA, when activated, phosphorylates various substrate proteins, including ion channels and transcription factors, thereby altering their function and influencing neuronal excitability. By inhibiting the cAMP-PKA pathway, this compound effectively reduces the PKA-mediated phosphorylation of these target proteins. nih.govnih.govresearchgate.net This action is a fundamental step in the molecular mechanism through which tandospirone exerts its modulatory effects on neuronal function. immune-system-research.com

G-Protein-Gated Inwardly Rectifying Potassium Channels Activation Research

In addition to the inhibition of adenylate cyclase, the activation of the 5-HT1A receptor by this compound also leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govoncotarget.comnih.gov This occurs through the βγ subunits (Gβγ) of the dissociated G-protein. nih.govnih.gov These Gβγ subunits directly bind to and activate GIRK channels. frontiersin.org

Table 1: Molecular Mechanisms of this compound

Mechanism Effector Consequence
Adenylate Cyclase Inhibition Gαi subunit Decreased cAMP production
Cyclic AMP Pathway Reduced cAMP Decreased Protein Kinase A (PKA) activation
Protein Phosphorylation Reduced PKA activity Decreased phosphorylation of target proteins
GIRK Channel Activation Gβγ subunit Increased K+ efflux and neuronal hyperpolarization

Neurotransmission Modulation Research

The molecular actions of this compound translate into significant modulation of various neurotransmitter systems, primarily the serotonergic and dopaminergic systems.

Serotonin Release Inhibition and Normalization Research

The effect of this compound on serotonin (5-HT) release is biphasic and depends on the duration of administration. Acute administration of tandospirone leads to a decrease in the firing rate of 5-HT neurons in the dorsal raphe nucleus and a subsequent reduction in serotonin release in nerve terminal regions. nih.govnih.gov This initial inhibition is due to the activation of somatodendritic 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin neurons. nih.gov

However, with chronic or long-term treatment, a process of desensitization of these somatodendritic 5-HT1A autoreceptors occurs. nih.govnih.gov This desensitization relieves the inhibitory feedback, allowing the firing rate of 5-HT neurons to return to normal levels. nih.govnih.gov Consequently, serotonin release is normalized in the synaptic cleft. nih.govnih.gov This normalization of serotonergic transmission, coupled with the continued activation of postsynaptic 5-HT1A receptors, is believed to be crucial for the therapeutic effects of tandospirone. nih.gov

Dopamine System Modulation Research

This compound has also been shown to modulate the dopamine system, particularly in the prefrontal cortex. Research indicates that tandospirone can increase the extracellular levels of dopamine in this brain region. nih.gov The proposed mechanism involves the activation of 5-HT1A receptors in the medial prefrontal cortex. nih.gov

One hypothesis suggests that by activating 5-HT1A autoreceptors in the raphe nuclei, tandospirone inhibits the firing of serotonin neurons. nih.gov This, in turn, can lead to a disinhibition of dopamine neurons, resulting in an increased release of dopamine. nih.gov This modulation of the dopaminergic system may contribute to some of the therapeutic effects of tandospirone observed in certain central nervous system disorders. nih.gov

Neuronal Activity Inhibition Research

The primary mechanism by which this compound inhibits neuronal activity is through the hyperpolarization of the neuronal membrane. nih.govnih.gov As detailed in section 2.2.4, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels leads to an efflux of potassium ions, making the neuron more electrically negative and thus less excitable. nih.govnih.govfrontiersin.orgnih.gov

This inhibitory effect has been observed in various brain regions that are rich in postsynaptic 5-HT1A receptors, such as the hippocampus and amygdala. nih.gov By dampening neuronal firing in these areas, which are critically involved in the processing of anxiety and fear, tandospirone exerts its anxiolytic effects. nih.gov Furthermore, research in animal models has demonstrated that tandospirone can reduce the excitation of cortical pyramidal neurons. oup.com

Table 2: Neurotransmission Modulation by this compound

Neurotransmitter System Effect of Acute Administration Effect of Chronic Administration
Serotonin (5-HT) Decreased release Normalized release
Dopamine (DA) Increased extracellular levels in the prefrontal cortex -

Preclinical Research on Tandospirone Hydrochloride

Investigation in Animal Models of Neurological and Psychiatric Disorders

The preclinical evaluation of tandospirone (B1205299) hydrochloride has largely focused on its efficacy in animal models that mimic the symptoms of anxiety and depression. These models are crucial for predicting the compound's clinical utility and understanding its mechanism of action.

Anxiolytic Efficacy in Preclinical Models Research

The anxiolytic properties of tandospirone hydrochloride have been a primary area of investigation. Researchers have employed a variety of animal models designed to assess anxiety-like behaviors, providing a comprehensive understanding of the compound's potential as an anti-anxiety agent.

Conflict tests are a classic paradigm for screening anxiolytic drugs. These tests create a situation where a motivated behavior, such as drinking or lever-pressing for a reward, is suppressed by the concurrent presentation of a punishment, like a mild electric shock. The anxiolytic potential of a compound is determined by its ability to increase the rate of the punished behavior.

In a modified Geller-Seifter conflict paradigm in rats, this compound demonstrated significant anxiolytic activity. It produced a notable increase in punished responding, indicating a reduction in anxiety. The effects of tandospirone were observed to be comparable to those of diazepam, a well-established anxiolytic agent. This suggests that tandospirone may possess similar efficacy in treating anxiety. Furthermore, the anxiolytic action of tandospirone was not blocked by a benzodiazepine (B76468) antagonist, indicating that its mechanism of action is distinct from that of benzodiazepines and is likely mediated by its interaction with 5-HT1A receptors.

Table 1: Effects of this compound in the Geller-Seifter Conflict Test in Rats
CompoundOutcomeKey Finding
This compoundIncreased punished respondingDemonstrated significant anxiolytic effects, comparable to diazepam.
DiazepamIncreased punished respondingServed as a positive control, showing expected anxiolytic activity.

Chronic stress is a significant contributing factor to the development of anxiety disorders. Animal models that utilize stress to induce anxiety-like behaviors are therefore highly relevant for evaluating potential anxiolytics. One such model involves inducing visceral hypersensitivity in rats through chronic water avoidance stress, which mimics symptoms of irritable bowel syndrome, a condition often comorbid with anxiety.

Studies using this model have shown that this compound effectively alleviates stress-induced anxiety-like behaviors. nih.govresearchgate.netfrontiersin.org In stressed rats, the administration of tandospirone led to a reduction in behaviors indicative of anxiety. frontiersin.org This effect is believed to be mediated through the activation of 5-HT1A receptors in the anterior cingulate cortex, a brain region involved in emotional regulation. nih.govresearchgate.netfrontiersin.org

Table 2: Impact of this compound on Stress-Induced Anxiety-Like Behaviors in Rats
Behavioral TestParameter MeasuredEffect of this compound
Open Field TestTime spent in the centerIncreased
Elevated Plus MazeEntries and time in open armsIncreased

Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response, such as freezing. This model is particularly useful for studying the mechanisms of fear and the effects of anxiolytic drugs on fear expression.

In a contextual fear conditioning paradigm in rats, this compound demonstrated a significant, dose-dependent inhibition of conditioned freezing behavior. nih.gov This indicates that tandospirone can reduce fear responses to a context previously associated with an aversive stimulus. nih.gov Interestingly, the anxiolytic effects of tandospirone were found to be enhanced when co-administered with selective serotonin (B10506) reuptake inhibitors (SSRIs), suggesting a synergistic interaction that could be beneficial in clinical settings. nih.gov

Table 3: Effect of this compound on Fear-Conditioned Freezing in Rats
ParameterObservation
Freezing BehaviorDose-dependent reduction
Co-administration with SSRIsMarked inhibition of conditioned freezing

Antidepressant Efficacy in Preclinical Models Research

In addition to its anxiolytic effects, the potential antidepressant properties of this compound have also been explored in preclinical models.

The forced swimming test is a widely used behavioral despair model for screening potential antidepressant compounds. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

Several studies have demonstrated that this compound exhibits an antidepressant effect in the forced swimming test in animal models of depression. nih.gov The administration of tandospirone was found to decrease the duration of immobility, suggesting a potential antidepressant action. nih.gov This effect is consistent with the known role of the serotonergic system, particularly the 5-HT1A receptor, in the pathophysiology of depression. nih.gov

Table 4: Summary of this compound's Effect in the Forced Swimming Test
ModelKey Behavioral MeasureObserved Effect of this compound
Forced Swimming TestImmobility timeDecreased

Compound Names

Table 5: List of Compounds
Compound Name
This compound
Diazepam
Selective Serotonin Reuptake Inhibitors (SSRIs)

Antiparkinsonian Effects Research

Studies in animal models of Parkinson's disease have explored the potential of this compound to alleviate motor deficits characteristic of the condition. This research has utilized several well-established models that mimic different aspects of parkinsonian pathophysiology.

Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, is known to induce catalepsy in rodents, a state of motor immobility that serves as an animal model for the akinesia and rigidity seen in Parkinson's disease. Research has shown that tandospirone can dose-dependently alleviate this haloperidol-induced catalepsy. In one study, tandospirone was administered to mice treated with haloperidol, and the duration of catalepsy was measured. The results indicated a significant reduction in catalepsy time with increasing doses of tandospirone, and this effect was antagonized by the selective 5-HT1A antagonist, WAY-100135. uni-freiburg.de

Effect of this compound on Haloperidol-Induced Catalepsy in Mice

Treatment GroupCatalepsy Time (seconds)
Haloperidol (0.5 mg/kg, i.p.) + VehicleMarkedly Increased
Haloperidol + Tandospirone (0.1 mg/kg, s.c.)Significantly Alleviated
Haloperidol + Tandospirone (1 mg/kg, s.c.)Significantly Alleviated (Dose-dependent)

The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rats is a widely used model to simulate the dopamine depletion that occurs in Parkinson's disease. This lesion leads to a motor asymmetry, where the animals exhibit a rotational behavior (turning) contralateral to the side of the lesion when stimulated with dopamine agonists. Studies have demonstrated that tandospirone can induce contralateral rotation in these 6-OHDA-lesioned rats in a dose-dependent manner. nih.gov This effect suggests that tandospirone may modulate motor activity through non-dopaminergic pathways, specifically by acting on postsynaptic 5-HT1A receptors. nih.gov The rotational behavior induced by tandospirone was almost completely blocked by pretreatment with a 5-HT1A receptor antagonist. nih.gov

Effect of this compound on Contralateral Rotation in 6-OHDA-Lesioned Rats

Treatment GroupOutcome
Tandospirone (0.5-10 mg/kg)Significantly increased contralateral turnings in a dose-dependent manner
Tandospirone + WAY-100635 (5-HT1A antagonist)Contralateral turning behavior was almost completely blocked
Tandospirone + SCH-23390 (Dopamine D1 antagonist)No effect on tandospirone-induced rotational behavior

Reserpine is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a state of hypolocomotion and motor impairment in animals, which is another model used to study Parkinson's disease. Preclinical studies have reported that tandospirone can restore spontaneous locomotor activity in reserpine-treated rats. This restoration of movement suggests that tandospirone may have a beneficial effect on the motor deficits associated with dopamine depletion. In a study examining the effects of tandospirone on locomotor activity, it was found that a higher dose of tandospirone decreased locomotor activity in saline-treated rats. nih.govresearchgate.net

Effect of this compound on Locomotor Activity in Rats

Treatment GroupLocomotor Activity
Saline + Tandospirone (0.05 mg/kg)No significant effect
Saline + Tandospirone (5 mg/kg)Decreased

Effects on Cognitive Functions in Animal Models Research

Cognitive impairment is a significant non-motor symptom of several neurological disorders. The novel object recognition (NOR) test is a widely used behavioral assay in rodents to assess recognition memory. This test is based on the innate tendency of rodents to explore a novel object more than a familiar one. A study investigated the effect of tandospirone on cognitive deficits induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that can produce cognitive impairments relevant to schizophrenia. In this study, co-treatment with tandospirone significantly prevented the PCP-induced deficit in the NOR test in female rats. nih.gov The discrimination index (DI), a measure of recognition memory, was significantly improved in the tandospirone-treated group compared to the PCP-only group. nih.gov

Effect of this compound on Phencyclidine-Induced Deficit in Novel Object Recognition Test in Rats

Treatment GroupDiscrimination Index (DI)
VehicleNormal DI
Phencyclidine (PCP)Significantly Reduced DI
PCP + Tandospirone (5 mg/kg)Significantly Improved DI

Research on Autism Spectrum Disorder-Like Behaviors

Animal models are crucial for understanding the neurobiological underpinnings of autism spectrum disorder (ASD) and for testing potential therapeutic interventions. The Shank3 gene has been strongly implicated in ASD, and mice with mutations in this gene (Shank3B+/- mice) exhibit behaviors relevant to ASD, such as repetitive self-grooming. Research has shown that tandospirone can attenuate these ASD-like behaviors. Both acute and repeated administration of tandospirone significantly reduced the elevated self-grooming behavior in male Shank3B+/- mice in a dose-dependent manner. researchgate.netnih.gov

Effect of this compound on Self-Grooming Behavior in Shank3B+/- Mice

Treatment Group (Acute i.p. injection)Effect on Self-Grooming
Tandospirone (0.01 mg/kg)Reduced elevated self-grooming
Tandospirone (0.06 mg/kg)Significantly reduced grooming behavior
Tandospirone (0.3 mg/kg)Significantly reduced grooming behavior

Respiratory Depression Attenuation Research

Opioid analgesics are effective for pain management but can cause severe respiratory depression. Research has been conducted to find agents that can counteract this life-threatening side effect. Studies have demonstrated that tandospirone is effective against opioid-induced respiratory depression. In a rat model where respiratory depression was induced by fentanyl, pre-treatment with tandospirone dose-dependently attenuated the fentanyl-induced decrease in arterial oxygen saturation (SaO2). researchgate.netnih.gov This effect suggests a potential role for tandospirone in improving the safety of opioid-based pain therapies.

Effect of this compound on Fentanyl-Induced Respiratory Depression in Rats

Treatment GroupArterial Oxygen Saturation (SaO2) at 5 min after Fentanyl Injection
Saline + Fentanyl35.9 ± 2.5%
Tandospirone (2 mg/kg, i.v.) + Fentanyl76.5 ± 2.0%
Anesthetic-Induced Respiratory Depression Models Research

Preclinical research has extensively investigated the potential of this compound to mitigate respiratory depression, a critical side effect associated with various anesthetics. Studies utilizing rat models have demonstrated that tandospirone can effectively counteract the respiratory depressant effects of opioids and other sedatives.

In a key study, prophylactic administration of tandospirone was shown to significantly reduce respiratory depression induced by fentanyl, midazolam, and dexmedetomidine (B676) in rats. medchemexpress.com Tandospirone, administered in a dose-dependent manner (0.1–8 mg/kg), increased arterial oxygen saturation (SaO₂) in rats treated with high doses of fentanyl (80 µg/kg) or midazolam (80 mg/kg). medchemexpress.comnih.gov For instance, within five minutes of an 80 µg/kg fentanyl injection, the SaO₂ in the vehicle-control group dropped from approximately 95.8% to 37.6%, whereas tandospirone administration significantly attenuated this decrease. medchemexpress.com

The mechanism underlying this protective effect is linked to its primary action as a 5-hydroxytryptamine 1A (5-HT₁ₐ) receptor agonist. The ameliorative effects of tandospirone on respiratory depression were inhibited by the co-administration of WAY100635, a selective 5-HT₁ₐ receptor antagonist. medchemexpress.comnih.gov This finding confirms that the activation of 5-HT₁ₐ receptors is crucial for tandospirone's ability to prevent anesthetic-induced respiratory compromise. medchemexpress.comnih.gov

Further mechanistic studies have shown that tandospirone does not interfere with the primary receptor targets of the anesthetics. For example, its co-administration with fentanyl did not affect µ-opioid receptor activation. medchemexpress.comnih.gov Similarly, it did not alter the modulation of α₁β₂γ₂ and α₄β₂δ GABA receptors by midazolam. medchemexpress.comnih.gov This selectivity suggests that tandospirone mitigates respiratory depression through a distinct pathway, leaving the primary anesthetic and analgesic effects intact. nih.gov

Anesthetic AgentAnimal ModelTandospirone EffectKey Mechanistic Finding
Fentanyl RatDose-dependently reduced respiratory depression and attenuated the drop in SaO₂. medchemexpress.comEffect was blocked by the 5-HT₁ₐ antagonist WAY100635, indicating a 5-HT₁ₐ receptor-mediated mechanism. medchemexpress.comnih.gov
Midazolam RatIncreased SaO₂ in rats experiencing midazolam-induced respiratory depression. medchemexpress.comnih.govDid not affect GABA receptor modulation by midazolam. nih.gov
Dexmedetomidine RatReduced respiratory depression and accelerated recovery. medchemexpress.comDid not affect α₂ₐ/₂c receptor activation by dexmedetomidine. nih.gov

Neurobiological Correlates and Mechanistic Insights from Preclinical Studies

Alterations in Brain Neurotransmitter Concentrations Research

Preclinical studies have revealed that this compound modulates several key neurotransmitter systems in the brain, primarily through its action on 5-HT₁ₐ receptors. Its effects are most pronounced on the dopamine, glutamate (B1630785), and GABA systems.

Dopamine: Research has consistently shown that tandospirone can increase extracellular dopamine levels, particularly in the medial prefrontal cortex (mPFC). This effect is believed to be mediated by the stimulation of 5-HT₁ₐ receptors. In a microdialysis study in rats, tandospirone augmented the increase in extracellular dopamine levels induced by the SSRI fluoxetine (B1211875). When administered together, the combination raised dopamine levels to 380% of the basal level, compared to 200% with fluoxetine alone. The tandospirone-induced increase in dopamine was suppressed by the 5-HT₁ₐ antagonist WAY100635, confirming the receptor's involvement. It is hypothesized that tandospirone activates 5-HT₁ₐ autoreceptors on serotonin neurons in the raphe nuclei, which inhibits serotonin neuron firing. This, in turn, disinhibits dopaminergic neurons in the ventral tegmental area (VTA), leading to increased dopamine release in the mPFC.

Glutamate and GABA: Tandospirone also influences glutamatergic and GABAergic neurotransmission. Systemic administration of 5-HT₁ₐ receptor agonists can inhibit the action potentials of GABAergic interneurons. This reduction in GABAergic inhibition can lead to a disinhibition of glutamate neurons, resulting in increased glutamate release. Conversely, other studies suggest an inhibitory role on glutamate pathways. For example, 5-HT₁ₐ receptor agonists have been shown to inhibit the cortico-striatal glutamate pathway, reducing extracellular glutamate levels in the striatum. Tandospirone specifically was found to reduce the expression of Fos, a marker of neuronal activity, in the dorsolateral striatum induced by haloperidol, which is consistent with an inhibition of the cortico-striatal glutamate pathway.

NeurotransmitterBrain RegionEffect of TandospironeProposed Mechanism
Dopamine Medial Prefrontal Cortex (mPFC)Increased extracellular levels.Stimulation of 5-HT₁ₐ receptors, leading to disinhibition of VTA dopamine neurons.
Glutamate StriatumReduced extracellular levels; inhibited cortico-striatal pathway.Activation of postsynaptic 5-HT₁ₐ receptors on glutamate pathways.
GABA VariousIndirectly modulated; inhibition of GABAergic interneurons reported.Systemic 5-HT₁ₐ receptor activation can inhibit GABA neuron action potentials.

Receptor Expression and Desensitization Studies

A key aspect of the long-term therapeutic action of 5-HT₁ₐ receptor agonists involves the desensitization of somatodendritic 5-HT₁ₐ autoreceptors located on serotonin neurons in the dorsal raphe nucleus. These autoreceptors function as a negative feedback mechanism, inhibiting the firing rate of serotonin neurons and subsequent serotonin release.

Preclinical research indicates that acute administration of tandospirone, which acts as a full agonist at these autoreceptors, initially decreases the release of serotonin. However, chronic or repeated treatment with tandospirone leads to the desensitization of these somatodendritic 5-HT₁ₐ autoreceptors. nih.gov This desensitization relieves the serotonin neurons from this self-inhibition, resulting in a tonic activation of these neurons and a normalization or enhancement of serotonergic transmission. nih.gov This process is considered crucial for the delayed onset of the therapeutic effects observed with this class of compounds. Some studies also suggest that tandospirone can downregulate the density of these presynaptic autoreceptors. nih.gov

Tandospirone acts as a partial agonist at postsynaptic 5-HT₁ₐ receptors, which are widely distributed in forebrain regions such as the hippocampus, amygdala, and cortex. nih.gov The activation of these receptors is central to the immediate pharmacological effects of the compound.

Postsynaptic 5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs), specifically linked to Gᵢ/ₒ proteins. medchemexpress.comnih.govresearchgate.net Upon activation by tandospirone, two primary intracellular signaling cascades are initiated:

Inhibition of Adenylate Cyclase: The Gᵢα subunit inhibits the enzyme adenylate cyclase, which leads to a reduction in the intracellular formation of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This decrease in cAMP subsequently inhibits the activity of protein kinase A (PKA)-mediated protein phosphorylation. nih.govresearchgate.net

Activation of Potassium Channels: The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govnih.gov This activation results in an efflux of intracellular potassium ions (K⁺), leading to hyperpolarization of the neuronal membrane and a consequent inhibition of neuronal firing. nih.govnih.gov

Unlike its effect on presynaptic autoreceptors, preclinical studies have shown that the sensitivity of postsynaptic 5-HT₁ₐ receptors does not appear to change, even after repeated treatment with tandospirone. nih.gov

Tandospirone's interaction with the 5-HT₂ₐ receptor is significantly less pronounced than with the 5-HT₁ₐ receptor. Receptor binding assays have determined that tandospirone has a very low affinity for 5-HT₂ₐ receptors, with Ki values reported to be two to three orders of magnitude higher (indicating lower affinity) than for the 5-HT₁ₐ receptor. nih.govnih.gov

Impact on Hippocampal Neurogenesis Research

Preclinical research indicates that this compound influences hippocampal neurogenesis, a process implicated in the mechanisms of antidepressant and anxiolytic actions. nih.gov Studies have explored how tandospirone affects the generation of new neurons in the hippocampus, particularly under conditions of stress.

Chronic administration of tandospirone has been shown to increase the number of newly generated neurons in the dentate gyrus of the adult rat hippocampus. nih.gov One study demonstrated that daily administration of tandospirone for 14 days dose-dependently increased the quantity of cells positive for doublecortin (DCX), a marker for immature neurons. nih.gov

Furthermore, in a preclinical model of psychosocial stress in rats, chronic treatment with tandospirone was found to counteract the stress-induced reduction in hippocampal neurogenesis. nih.gov Animals subjected to intermittent social defeat stress exhibited a decrease in the density of DCX-positive cells in both the dorsal and ventral hippocampus. nih.gov Chronic administration of tandospirone reversed this effect, restoring the density of these immature neurons. nih.gov However, in the same study, no significant difference was observed in the density of Ki-67-positive cells, a marker for proliferating cells, between the tandospirone-treated and vehicle-treated groups under stress conditions. nih.gov These findings suggest that tandospirone's impact may be more on the survival and maturation of new neurons rather than on their initial proliferation under stressful conditions. nih.gov

Table 1: Effect of Chronic Tandospirone Treatment on Hippocampal Neurogenesis Markers in Rats Under Psychosocial Stress
MarkerEffect of StressEffect of Chronic Tandospirone Treatment in Stressed Animals
Doublecortin (DCX)-positive cellsDecreaseReversed the decrease
Ki-67-positive cellsNo significant change reportedNo significant difference from vehicle

Neural Oscillation Modulation Research

This compound has been investigated for its ability to modulate neural oscillations, which are rhythmic patterns of neural activity in the central nervous system. nih.gov These oscillations are crucial for various cognitive and emotional processes, and their dysregulation has been linked to psychiatric disorders. nih.gov

Theta Oscillation Suppression in Anterior Cingulate Cortex Research

Research has specifically focused on the effect of tandospirone on theta oscillations in the anterior cingulate cortex (ACC), a brain region involved in processing anxiety and visceral pain. nih.govnih.gov In a rat model of visceral hypersensitivity induced by chronic water avoidance stress, an enhancement of theta oscillations was observed in the ACC. nih.govnih.gov This increased theta band power was positively correlated with the degree of visceral sensitivity. nih.govnih.gov

Preclinical studies demonstrated that tandospirone could suppress this stress-induced enhancement of theta oscillations in the ACC. nih.govnih.gov This effect was observed both in vivo and in in vitro brain slice preparations. nih.govnih.gov The application of tandospirone reduced the elevated theta band power in the ACC of stressed rats to levels comparable to those in unstressed animals. nih.gov This modulatory effect on theta oscillations is believed to be mediated through the activation of serotonin 5-HT1A receptors in the ACC. nih.govnih.gov The suppression of enhanced theta oscillations in this region by tandospirone is suggested as a key mechanism underlying its anxiolytic effects and its ability to alleviate stress-induced visceral hypersensitivity. nih.govnih.gov

Table 2: Impact of Tandospirone on Theta Band Power in the Anterior Cingulate Cortex (ACC) of Stressed Rats
Experimental GroupTheta Band Power (μV²) (Mean ± SEM)
Unstressed4.9 ± 0.5
Stressed7.4 ± 1.0
Stressed + Tandospirone4.7 ± 0.5

Pharmacokinetic Research in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in various preclinical models to understand its absorption, distribution, metabolism, and elimination.

Elimination Characteristics Research

Studies in rats have shown that tandospirone is rapidly eliminated from the body. nih.govfrontiersin.org Following both intragastric (i.g.) and intravenous (i.v.) administration, tandospirone exhibits a short elimination half-life (t1/2). nih.govfrontiersin.org In one study, the half-life was determined to be approximately 1.380 hours after intragastric administration and 1.224 hours after intravenous administration in rats. nih.govfrontiersin.org This rapid elimination is a key feature of its pharmacokinetic profile. The low absolute bioavailability of tandospirone (approximately 0.24%) is thought to be due to its rapid and extensive metabolism, particularly a significant first-pass effect in the liver. nih.govfrontiersin.org One of its major active metabolites is 1-(2-pyrimidinyl)piperazine (1-PP). nih.gov

Table 3: Elimination Half-Life of Tandospirone in Rats
Route of AdministrationElimination Half-Life (t1/2) (hours)
Intragastric (i.g.)1.380 ± 0.46
Intravenous (i.v.)1.224 ± 0.39

Plasma and Brain Concentration Relationships Research

Preclinical investigations have explored the relationship between the concentrations of tandospirone in the plasma and the brain. nih.gov Research in rats has demonstrated a significant correlation between plasma and brain concentrations of the compound. nih.gov This suggests that plasma levels can be a reliable indicator of the amount of tandospirone that reaches the central nervous system. nih.gov

Furthermore, studies have linked these concentrations to the anxiolytic effects of the drug. nih.gov In a conditioned fear stress model in rats, a clear correlation was observed between the anxiolytic effect and the brain concentration of tandospirone at both 0.5 and 4 hours after administration. nih.gov The anxiolytic effect was also dependent on the plasma concentration at 0.5 hours post-administration. nih.gov These findings indicate that the therapeutic potency of tandospirone is dependent on both its plasma and brain concentrations. nih.gov

Clinical Research and Therapeutic Efficacy of Tandospirone Hydrochloride

Efficacy in Anxiety Disorders Research

Tandospirone (B1205299) hydrochloride, a selective partial agonist of the 5-hydroxytryptamine type 1A (5-HT1A) receptor, has been the subject of various clinical investigations to determine its efficacy in treating several anxiety disorders. nih.gov The primary sites of action for tandospirone are within the limbic system, including the hippocampus and amygdala, as well as the raphe nucleus. nih.gov By selectively stimulating 5-HT1A receptors in these brain regions, it inhibits the activity of the 5-HT1A system, which is believed to produce its anxiolytic effects. nih.gov

Patients in the 60 mg/day group exhibited greater improvement in the total score of the Hamilton Anxiety Scale (HAMA) from baseline and a higher proportion achieved a significant response. nih.govdovepress.com Furthermore, this higher dose group showed more significant improvements in somatic anxiety, particularly cardiovascular and gastrointestinal symptoms. researchgate.netdovepress.com The study also noted that a higher dose of tandospirone might be more effective in addressing depressive symptoms that can accompany GAD. dovepress.com

Table 1: Efficacy of Different Doses of Tandospirone in GAD
Outcome Measure30 mg/day Tandospirone60 mg/day TandospironeP-value
Overall Response Rate58.4%65.7%> 0.05 researchgate.net
Significant Response Rate22.6%34.3%0.032 researchgate.net
Reduction in HAMA total scoreLess ImprovementGreater Improvement< 0.05 researchgate.net
Reduction in Somatic Anxiety FactorLess ImprovementGreater Improvement< 0.05 researchgate.net
Reduction in Cardiovascular Symptom Factor-1.03 ± 0.80-1.35 ± 0.810.001 dovepress.com
Reduction in Gastrointestinal Symptom Factor-1.01 ± 0.79-1.25 ± 0.800.013 dovepress.com
Reduction in HAMD-17 scoreLess ImprovementGreater Improvement< 0.05 researchgate.net

Research has also explored the utility of tandospirone in the treatment of Social Anxiety Disorder (SAD). An 8-week randomized, open-label trial comparing tandospirone to sertraline (B1200038) in adolescents with SAD found tandospirone to be effective. nih.gov Both treatment groups showed significant improvement from baseline in Hamilton Anxiety (HAM-A) scale scores. nih.gov

Response rates, as measured by the Clinical Global Impression of Improvement (CGI-I) scale, were 48.6% for the tandospirone group and 55.6% for the sertraline group, with no significant difference between the two. nih.gov Using a 50% or greater reduction in the HAM-A as the response criterion, the rates were 37.1% for tandospirone and 41.7% for sertraline. nih.gov The study concluded that tandospirone appears to be non-inferior to sertraline for treating SAD in younger populations. nih.govnih.gov

Table 2: Tandospirone vs. Sertraline in Adolescent Social Anxiety Disorder
Outcome MeasureTandospironeSertralineP-value
CGI-I Response Rate48.6%55.6%0.42 nih.gov
HAM-A Response Rate (≥50% reduction)37.1%41.7%Not Statistically Significant
Change in HAM-A Scores from BaselineSignificant ImprovementSignificant Improvement< 0.0001 for both nih.gov
Change in Social Phobia Inventory Scores from BaselineSignificant ImprovementSignificant Improvement< 0.0001 for both nih.gov

Preclinical studies have suggested a potential role for tandospirone in alleviating symptoms of Post-Traumatic Stress Disorder (PTSD). nih.gov Animal models indicate that tandospirone may facilitate fear extinction, an effect potentially mediated by the enhancement of cortical dopamine (B1211576) neurotransmission. nih.gov While clinical research in this area is less extensive, the findings from animal studies suggest that tandospirone could be an alternative agent for relieving anxiety associated with PTSD. nih.gov

The efficacy of tandospirone in managing anxiety has also been investigated in specific patient populations, such as individuals with Alzheimer's disease (AD). In a prospective cohort study, patients with mild to moderate AD accompanied by significant anxiety symptoms were treated with either donepezil (B133215) hydrochloride alone or in combination with tandospirone citrate (B86180). amegroups.org

The results indicated that the combination therapy significantly improved anxiety symptoms, as well as attention and cognitive function, compared to donepezil monotherapy. amegroups.org After 12 weeks, the group receiving tandospirone showed significant improvements in scores on the Neuropsychiatric Inventory (NPI), which assesses behavioral and psychological symptoms of dementia, including anxiety. amegroups.org

Efficacy in Depressive Disorders Research

The role of tandospirone in Major Depressive Disorder (MDD) has primarily been explored as an augmentation strategy, particularly for patients with high levels of anxiety. A multicenter, randomized, parallel-controlled, open-label study evaluated the efficacy of adding tandospirone to a selective serotonin (B10506) reuptake inhibitor (SSRI) regimen in patients with MDD and significant anxiety. nih.gov

After six weeks, the group receiving tandospirone in addition to an SSRI showed significantly greater improvement in both depressive and anxiety symptoms compared to the group receiving SSRI monotherapy. nih.gov These improvements were reflected in the Hamilton Depression Rating Scale (HAMD-17), the Hamilton Anxiety Scale (HAMA), and the Clinical Global Impressions-Severity (CGI-S) scores. nih.gov

Table 3: Tandospirone Augmentation in Major Depressive Disorder with High Anxiety
Outcome Measure (at Week 6)SSRI + TandospironeSSRI MonotherapyP-value
HAMD-17 Total ScoreSignificantly ImprovedLess Improvement0.003 nih.gov
HAMA Total ScoreSignificantly ImprovedLess Improvement0.010 nih.gov
CGI-S ScoreSignificantly ImprovedLess Improvement0.003 nih.gov

Vascular Depression Research

Tandospirone hydrochloride has been investigated as a therapeutic agent for vascular depression, a condition linked to cerebrovascular disease. Research indicates that augmentation therapy with tandospirone citrate can enhance the executive and language functions in patients with vascular depression and mild cognitive impairment. nih.govresearchgate.net One randomized controlled trial involving 100 patients found that combining tandospirone with escitalopram (B1671245) accelerates the onset of anti-depressive and anxiolytic effects and improves cognitive function in individuals with vascular depression and anxiety. nih.gov In this study, the combination therapy group showed lower scores on the Hamilton Depression Rating Scale (HAMD) and Hamilton Anxiety Rating Scale (HAMA) at weeks one and two, and higher Mini-Mental State Examination (MMSE) scores at weeks four and eight compared to the escitalopram monotherapy group. nih.gov

Another prospective randomized clinical trial with 116 participants demonstrated that adding tandospirone to escitalopram resulted in more significant improvements in Semantic Verbal Fluency and Trail Making Test scores compared to escitalopram alone. nih.govresearchgate.net This suggests a direct beneficial effect on cognitive functions, independent of the alleviation of depressive symptoms. nih.govresearchgate.net

StudyParticipantsIntervention GroupsKey Findings
Randomized Controlled Trial100 patients with vascular depression and anxietyTandospirone + Escitalopram vs. Escitalopram aloneCombination therapy led to a faster onset of antidepressant/anxiolytic effects and improved MMSE scores at 4 and 8 weeks. nih.gov
Prospective Randomized Clinical Trial116 patients with vascular depression and mild cognitive impairmentTandospirone + Escitalopram vs. Escitalopram aloneAugmentation with tandospirone improved executive and language functions, as measured by SVF and TMT scores. nih.govresearchgate.net

Dysthymia Research

The efficacy of this compound in treating dysthymia (Persistent Depressive Disorder) has been explored, particularly as an add-on therapy. While specific clinical trials focusing solely on dysthymia are limited in recent literature, the research into its role in major depressive disorder provides relevant insights.

Efficacy in Neurodegenerative and Other Neurological Conditions Research

Alzheimer's Disease and Dementia with Behavioral and Psychological Symptoms Research

Tandospirone has demonstrated efficacy in managing the behavioral and psychological symptoms of dementia (BPSD), which are common in conditions like Alzheimer's disease and vascular dementia. oup.comamegroups.org An open-label study with 13 patients showed significant improvements in Neuropsychiatric Inventory (NPI) subscores for delusion, agitation, depression, anxiety, and irritability within two to four weeks of treatment. oup.comsemanticscholar.org Another open-label observational study involving 33 residents of a nursing home, a majority of whom were in the oldest-old age group, also found that tandospirone significantly improved total NPI-12 scores and CGI-S scores. cpn.or.krnih.gov

StudyNo. of ParticipantsDementia TypeKey Assessment ToolsSignificant Improvements Observed
Open-label study13Alzheimer's or Vascular DementiaNPI, MMSENPI subscores (delusion, agitation, depression, anxiety, irritability). oup.comsemanticscholar.org
Open-label observational study33Various (AD, VD, DLB)NPI-12, CGI-STotal NPI-12 scores and CGI-S scores. cpn.or.krnih.gov
Prospective cohort study30Mild-to-moderate Alzheimer's DiseaseHAMA, NPIHAMA and NPI scores in the combination therapy group. nih.gov

Parkinson's Disease Research

Tandospirone is recognized for its potential in treating non-motor symptoms of Parkinson's disease (PD), particularly depression and anxiety, which affect a significant percentage of patients. oncotarget.comnih.gov As an effective anxiolytic and antidepressant, tandospirone is considered a reasonable therapeutic option for these affective disorders in the PD population. oncotarget.comnih.gov Research also suggests that tandospirone may have a beneficial effect on motor dysfunction in Parkinson's disease. oncotarget.comnih.gov An eight-week open clinical study indicated that tandospirone had an antiparkinsonian effect as measured by the Simpson Angus Extrapyramidal Symptom Scale. nih.gov

Spinocerebellar Ataxia Research

Research into tandospirone for spinocerebellar degeneration (SCD) has shown that its effects on ataxia can vary depending on the specific subtype of the disorder. nih.gov An open-label study administered tandospirone to 39 patients with various types of SCD. nih.gov Statistically significant improvements in ataxia, as measured by the international cooperative ataxia rating scale (ARS) and total length traveled (TLT) of body stabilometry, were observed specifically in patients with Machado-Joseph disease (MJD) and spinocerebellar atrophy type 6 (SCA6). nih.gov

Another study focusing on Multiple System Atrophy-cerebellar subtype (MSA-C) found that tandospirone was more effective at improving depression, anxiety, and some cerebellar ataxia symptoms (such as stance and finger tracking) compared to escitalopram. nih.govneurologylive.com

SCD SubtypeNo. of Patients in StudySignificant Improvement in Ataxia (ARS/TLT scores)
Machado-Joseph Disease (MJD)14Yes nih.gov
Spinocerebellar Ataxia Type 6 (SCA6)5Yes nih.gov
Spinocerebellar Ataxia Type 1 (SCA1)5No nih.gov
Spinocerebellar Ataxia Type 2 (SCA2)6No nih.gov
Multiple System Atrophy-cerebellar (MSA-C)7No nih.gov

Multiple System Atrophy-Cerebellar Ataxia Research

This compound has been investigated for its potential therapeutic benefits in patients with Multiple System Atrophy-Cerebellar Ataxia (MSA-C), a neurodegenerative disorder characterized by autonomic failure, parkinsonism, and cerebellar ataxia. Research has focused on its effects on motor symptoms, as well as associated non-motor symptoms like depression and anxiety.

An open-label, non-controlled observational study involving 56 patients with MSA-C compared the efficacy of tandospirone citrate with escitalopram oxalate (B1200264) over a four-week period. researchgate.netnih.gov The results indicated that tandospirone was more effective in improving symptoms of depression and anxiety. researchgate.netnih.govneurologylive.com Furthermore, the tandospirone group showed a more substantial reduction in certain cerebellar ataxia symptoms, specifically in scores related to stance, finger tracking, and the finger-nose test as measured by the Scale for the Assessment and Rating of Ataxia (SARA). researchgate.netnih.gov Additionally, a greater improvement in dysuria and post-void residual urine volume was observed in the tandospirone group. researchgate.netneurologylive.com Conversely, escitalopram was more effective in ameliorating some autonomic symptoms such as syncope and hyperhidrosis. researchgate.netnih.govneurologylive.com

Another open-label study investigated the effects of tandospirone on ataxia in various types of spinocerebellar degeneration (SCD), including a subset of patients with MSA-C. nih.gov However, in this particular study, the seven patients with MSA-C did not show a significant reduction in ataxia scores as measured by the International Cooperative Ataxia Rating Scale (ARS). nih.gov

Table 1: Comparison of Tandospirone and Escitalopram in MSA-C Patients

Feature Tandospirone Group Escitalopram Group
Depression/Anxiety Symptoms (HAMA/HAMD Scores) More substantial reduction Less substantial reduction
Cerebellar Ataxia (SARA - stance, finger tracking, finger-nose test) More substantial reduction Less substantial reduction
Autonomic Symptoms (SCOPA-AUT - dysuria, PVR) More substantial reduction Less substantial reduction
Autonomic Symptoms (SCOPA-AUT - syncope, hyperhidrosis) Less substantial reduction More substantial reduction

Data from an open-label, non-controlled, 4-week observational study. researchgate.netnih.gov

Schizophrenia and Cognitive Deficits Research

Research has explored the potential of tandospirone as an adjunctive treatment to address the cognitive deficits associated with schizophrenia, which are significant predictors of functional outcome. These cognitive impairments span domains such as memory, executive function, and attention. psychiatryonline.org

A randomized, double-blind, placebo-controlled study evaluated the effects of adding tandospirone to ongoing neuroleptic treatment in 26 patients with schizophrenia. psychiatryonline.orgnih.govpsychiatryonline.org Over a six-week period, the group receiving tandospirone showed significant improvements in both executive function, as measured by the Wisconsin Card Sorting Test, and verbal memory. psychiatryonline.orgnih.govpsychiatryonline.org The placebo group showed no change in these cognitive measures. psychiatryonline.orgnih.gov Importantly, there were no significant changes in psychopathology ratings for either group, suggesting that the cognitive enhancement was a specific effect of tandospirone. psychiatryonline.orgnih.govpsychiatryonline.org

Further clinical studies have supported these findings. An open-label study with eleven outpatients on stable doses of haloperidol (B65202) and biperiden (B1667296) demonstrated that the addition of tandospirone for four weeks improved verbal memory scores on the Wechsler Memory Scale-Revised (WMS-R). nih.gov Specifically, an improvement was noted in the Inclusion score of the Logical Memory subtest, which is an index of memory organization. nih.gov The mechanism for these cognitive benefits is thought to be related to tandospirone's action as a 5-HT1A receptor agonist, which may enhance dopaminergic and cholinergic neurotransmission in the cortex and hippocampus. psychiatryonline.orgnih.gov

Table 2: Effects of Adjunctive Tandospirone on Cognitive Performance in Schizophrenia

Cognitive Domain Assessment Tool Tandospirone Group Outcome Placebo Group Outcome
Executive Function Wisconsin Card Sorting Test (Categories) Significant Improvement No Significant Change
Verbal Memory WMS-R Verbal Memory Composite Score Significant Improvement No Significant Change

Results from a 6-week randomized controlled trial. psychiatryonline.orgnih.govpsychiatryonline.org

Effects on Cognitive Function in Clinical Populations Research

The effects of tandospirone on cognitive function have been a key area of investigation, particularly in populations with cognitive impairments such as schizophrenia and Alzheimer's disease.

In patients with schizophrenia, adjunctive treatment with tandospirone has been shown to improve executive function. psychiatryonline.orgnih.govpsychiatryonline.orgnih.gov A randomized controlled trial demonstrated that patients receiving tandospirone in addition to their regular antipsychotic medication had a significant improvement in performance on the Wisconsin Card Sorting Test, a measure of executive function. psychiatryonline.orgpsychiatryonline.org In contrast, the placebo group showed no such improvement. psychiatryonline.orgpsychiatryonline.org

In a different clinical context, a study involving patients with mild to moderate Alzheimer's disease found that tandospirone citrate significantly improved attention. amegroups.org This improvement in attention is thought to be related to the drug's effect on 5-HT1A receptors, which are involved in the release of dopamine in the cerebral cortex. amegroups.org

Preclinical studies in marmosets using the object retrieval with detour (ORD) task also support the beneficial effects of tandospirone on executive function. nih.gov

Tandospirone has demonstrated positive effects on memory function, particularly verbal memory, in patients with schizophrenia. Multiple studies have reported that the addition of tandospirone to ongoing antipsychotic treatment leads to significant improvements in verbal memory performance. psychiatryonline.orgnih.govpsychiatryonline.orgnih.gov One study using the Wechsler Memory Scale-Revised (WMS-R) found a significant improvement in the verbal memory composite score for the tandospirone group compared to a control group. nih.gov This study also noted an enhancement in memory organization. nih.govresearchgate.net

However, the effects on memory may not be universal across all patient populations. A study in patients with Alzheimer's disease reported that while tandospirone improved attention, it had no discernible effect on memory. amegroups.org

Efficacy in Psychosomatic Conditions and Brain-Gut Axis Disorders Research

The interplay between psychological states and gastrointestinal function, often referred to as the brain-gut axis, is implicated in several psychosomatic conditions. Tandospirone's anxiolytic properties and its action on serotonergic pathways make it a candidate for treating disorders related to this axis.

Clinical and preclinical studies have investigated the utility of tandospirone in managing Irritable Bowel Syndrome (IBS), particularly in patients with co-existing anxiety and visceral hypersensitivity.

Preclinical research using a rat model of visceral hypersensitivity induced by chronic stress has provided insights into the underlying mechanisms. nih.govnih.gov This research demonstrated that tandospirone alleviated both anxiety-like behavior and visceral hypersensitivity. nih.govnih.govresearchgate.net The therapeutic effects are believed to be mediated by the activation of 5-HT1A receptors in the anterior cingulate cortex, which suppresses the enhancement of theta oscillations associated with stress-induced anxiety and visceral pain. nih.govnih.gov

Table 3: Efficacy of Tandospirone in IBS-D with Anxiety

Outcome Measure Tandospirone + Pinaverium (B1222119) Group Placebo + Pinaverium Group p-value
Overall Response Rate (Abdominal Pain & Diarrhea) 52.0% 37.0% < 0.05
Anxiety Response Rate (HAM-A) 61.0% 21.0% < 0.01

Results from an 8-week randomized controlled trial. wjgnet.com

Functional Dyspepsia with Anxiety Research

This compound's efficacy in treating functional dyspepsia (FD), particularly when accompanied by anxiety, has been the subject of significant clinical investigation. Functional dyspepsia is a condition characterized by persistent or recurrent upper abdominal discomfort without a clear pathological cause, and psychological factors are believed to play an important role. aafp.org Research has focused on tandospirone, a partial agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor, for its potential to alleviate both gastrointestinal and psychological symptoms. nih.govnih.gov

A notable double-blind, placebo-controlled, multicenter study randomized 144 patients with FD to receive either tandospirone or a placebo for four weeks. nih.gov The study found that improvements in total abdominal symptom scores were significantly greater with tandospirone compared to placebo at weeks one, two, and four. nih.govproquest.com Specifically, the tandospirone group showed significantly greater improvements in upper abdominal pain and discomfort by the fourth week. nih.govproquest.com The proportion of patients responding to treatment was also significantly higher in the tandospirone group at weeks three and four. nih.gov While both groups showed improvements in psychological parameters as measured by the State-Trait Anxiety Inventory (STAI), the anti-anxiety effects of tandospirone were suggested to be a key factor in its efficacy for FD symptoms. aafp.org

Another randomized, placebo-controlled study explored the pharmacological effects and potential mechanisms of tandospirone in FD patients with anxiety. nih.gov This research demonstrated that tandospirone significantly alleviated both gastrointestinal symptoms, measured by the gastrointestinal symptom score (GIS), and anxiety symptoms, measured by the Hamilton Anxiety Scale (HAM-A). nih.govresearchgate.net The study also investigated biomarkers, finding that FD patients had lower baseline levels of brain-derived neurotrophic factor (BDNF) and interleukin-10 (IL-10), and higher levels of interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) compared to healthy volunteers. nih.gov Treatment with tandospirone was found to increase serum levels of BDNF and IL-10 while decreasing IL-6 levels. nih.govresearchgate.net A negative association was found between BDNF levels and gastrointestinal symptoms, suggesting that tandospirone's therapeutic effects may be linked to its modulation of BDNF and inflammatory cytokines. nih.gov

A separate clinical trial involving 98 patients with FD accompanied by anxiety and depression compared a group treated with pantoprazole (B1678409) and mosapride (B1662829) against a group that received the same treatment plus tandospirone. magtech.com.cn After four weeks, the group receiving tandospirone showed significantly greater decreases in FD symptom scores, Hamilton Rating Scale for Depression (HAMD) scores, and Hamilton Anxiety Scale (HAMA) scores. magtech.com.cn Furthermore, the tandospirone group had a significantly higher total effective rate (87.5%) compared to the control group (63.3%) and reported greater improvements in quality of life. magtech.com.cn

Table 1: Summary of Clinical Trial Findings for Tandospirone in Functional Dyspepsia with Anxiety

Study Participants (n) Design Key Outcome Measures Significant Findings
Miwa et al. 144 Double-blind, placebo-controlled Abdominal Symptom Scores, Responder Rate, STAI, SF-8 Tandospirone group showed greater improvement in upper abdominal pain and discomfort; higher responder rate at weeks 3 and 4. nih.govproquest.com
Zhang et al. Not specified Randomized, placebo-controlled GIS, HAM-A, Serum BDNF, IL-6, IL-10, TNF-α Tandospirone significantly reduced GIS and HAM-A scores; increased BDNF and IL-10 levels, and decreased IL-6 levels. nih.gov
Gong et al. 98 Randomized, controlled FD Symptoms, HAMD, HAMA, FDDQL Tandospirone group showed greater improvement in FD symptoms, depression, anxiety, and quality of life; higher total effective rate. magtech.com.cn

Research on Other Clinical Applications

Research into tandospirone for bruxism, a sleep-related movement disorder involving teeth grinding and clenching, has shown potential, particularly in cases induced by other medications. researchgate.netnih.gov While large-scale clinical trials are limited, case reports provide evidence of its efficacy.

One case report detailed the treatment of six patients with sleep bruxism who presented with symptoms like morning orofacial jaw muscle fatigue and audible teeth grinding. researchgate.net After treatment with tandospirone, all six patients experienced a reduction or complete alleviation of their morning symptoms and teeth-grinding sounds. researchgate.net This suggests that tandospirone may be an effective treatment for primary sleep bruxism. researchgate.net

Tandospirone has also been investigated for bruxism induced by selective serotonin reuptake inhibitors (SSRIs). psychiatryonline.org SSRI-induced bruxism is thought to result from a serotonergically mediated inhibition of the central dopaminergic system. psychiatryonline.org As a 5-HT1A receptor agonist, tandospirone may help relieve these symptoms by increasing dopamine release in the prefrontal cortex. psychiatryonline.org A case report described an 81-year-old patient who developed severe jaw clenching after starting treatment with paroxetine (B1678475). psychiatryonline.org Within a week of adding tandospirone to his regimen, the patient's bruxism symptoms resolved. psychiatryonline.orgnih.gov This supports the hypothesis that 5-HT1A agonists can be effective in managing SSRI-induced bruxism. psychiatryonline.org The use of another 5-HT1A partial agonist, buspirone (B1668070), has also been reported to successfully treat SSRI-induced bruxism, further strengthening the rationale for this approach. nih.govelsevier.es

Table 2: Summary of Research Findings for Tandospirone in Bruxism

Study Type Participants Condition Key Findings
Case Report 6 patients Sleep Bruxism All patients experienced reduced or completely alleviated morning orofacial fatigue and teeth-grinding sounds after tandospirone treatment. researchgate.net
Case Report 1 patient (81-year-old male) Paroxetine-induced Bruxism Addition of tandospirone led to the resolution of jaw clenching and soreness within one week. psychiatryonline.org

Tandospirone has been studied as a treatment for sleep disturbances in patients with depression, given that 80-90% of individuals with major depression experience insomnia. nih.gov Research suggests that stimulating the 5-HT1A receptor may improve sleep, particularly in cases where other hypnotics are not effective. researchgate.net

A randomized, double-blind controlled trial investigated the efficacy of combining escitalopram with tandospirone citrate for patients with vascular depression and chronic insomnia. nih.gov The study compared a group receiving escitalopram plus tandospirone with a group receiving escitalopram plus a placebo. nih.gov The results showed that the combination therapy group experienced significantly greater improvements in sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI) and the Athens Insomnia Scale (AIS), at weeks 4, 8, and 12. nih.gov

Polysomnography (PSG) data at week 12 revealed significant improvements in the sleep macrostructure for the combination therapy group. nih.gov This included increased total sleep time (TST), improved sleep efficiency, and a higher sleep maintenance rate, along with reduced sleep latency and less wake time after sleep onset. nih.gov These clinical improvements were associated with changes in plasma serotonin (5-HT) and platelet 5-HT7 receptor levels, pointing to a potential role of the central serotonergic system in the mechanism of action. researchgate.netnih.gov Animal studies have also shown that tandospirone can significantly decrease sleep latency and increase non-REM sleep time in rats with stress-induced sleep disturbances. researchgate.net

Another study on patients with major depressive disorder found that augmenting an antidepressant with tandospirone for a few weeks might lead to an earlier onset of the antidepressant effect, although the study did not find significant long-term augmentation benefits over six weeks. nih.gov

Table 3: Summary of Clinical Trial Findings for Tandospirone in Chronic Insomnia with Depression

Study Participants Design Key Outcome Measures Significant Findings at 12 Weeks (Combination Therapy vs. Monotherapy)
Chen et al. 123 patients with Vascular Depression Double-blind, randomized controlled trial PSQI, AIS, Polysomnography (TST, Sleep Latency, Sleep Efficiency) Significantly lower PSQI and AIS scores. nih.gov
Improved sleep macrostructure: increased TST and sleep efficiency, decreased sleep latency. nih.gov
Associated with changes in plasma 5-HT and platelet 5-HT7R. researchgate.netnih.gov

Comparative Research and Clinical Safety Profile of Tandospirone Hydrochloride

Comparative Efficacy Research

The therapeutic efficacy of tandospirone (B1205299) hydrochloride has been evaluated in numerous studies, comparing it with established treatments for anxiety disorders. These comparisons provide valuable insights into its relative strengths and clinical utility.

Research comparing tandospirone to benzodiazepines like diazepam has shown comparable anxiolytic effects in certain contexts. Double-blind, randomized clinical trials have demonstrated that oral administration of tandospirone is as effective as oral diazepam in reducing preoperative anxiety. Unlike benzodiazepines, azapirones such as tandospirone are associated with a lower risk of sedation, cognitive impairment, and drug dependence. While benzodiazepines may have a faster onset of action for somatic symptoms of anxiety, tandospirone presents a favorable alternative, particularly for patients where the side effects and addiction potential of benzodiazepines are a concern.

Tandospirone belongs to the same chemical class as buspirone (B1668070) and gepirone, all of which act as partial agonists at 5-HT1A receptors.

A systematic review and meta-analysis of seven randomized controlled trials involving 615 patients with generalized anxiety disorder (GAD) found no significant difference in the efficacy between tandospirone and buspirone. bvsalud.org The analysis showed similar significant efficiency rates and changes in the Hamilton Anxiety Scale (HAMA) scores between the two drugs. bvsalud.org This suggests that tandospirone and buspirone have comparable therapeutic effects in the management of GAD. Gepirone, another azapirone, has also been studied for major depressive disorder and has shown efficacy, though direct comparative trials with tandospirone are less common.

Comparative Efficacy of Tandospirone vs. Buspirone in GAD (Meta-Analysis)
Outcome Measure Finding
Significant Efficiency RateNo significant difference (P=0.34)
HAMA Score ReductionNo significant difference (P=0.80)

SSRIs are a first-line treatment for many anxiety disorders. Comparative studies have positioned tandospirone as a viable alternative or adjunctive therapy.

Sertraline (B1200038): In a randomized open-label trial with adolescents suffering from social anxiety disorder, tandospirone was found to be safe and effective, appearing non-inferior to sertraline. nih.gov Both treatment groups showed significant improvement in Hamilton Anxiety (HAM-A) scores from baseline. nih.gov Response rates based on the Clinical Global Impression of Improvement (CGI-I) scale were 48.6% for tandospirone and 55.6% for sertraline, with no significant difference between the two. nih.gov

Tandospirone vs. Sertraline in Social Anxiety Disorder
Outcome Measure Tandospirone
Response Rate (CGI-I)48.6%
Response Rate (HAM-A ≥50% reduction)37.1%

Escitalopram (B1671245): While direct monotherapy comparison studies are limited, research on adjunctive therapy provides insights. In a study on patients with vascular depression and anxiety, the addition of tandospirone to escitalopram accelerated the onset of anti-anxiety effects compared to escitalopram monotherapy. nih.govresearchgate.net The combination group showed lower HAMA scores at weeks 1 and 2 of treatment. nih.govresearchgate.net

Paroxetine (B1678475): In a multicenter randomized controlled trial on GAD, the significant response rate of a higher dose of tandospirone was found to be similar to that of paroxetine. nih.gov Another study noted that paroxetine had response rates of 62% and 68% for different doses in treating GAD. nih.gov

Fluoxetine (B1211875): While direct comparative efficacy trials are not extensively documented in the initial search, the distinct mechanisms of action suggest different clinical profiles. Tandospirone's selective 5-HT1A partial agonism contrasts with fluoxetine's broad serotonin (B10506) reuptake inhibition.

Direct comparisons between tandospirone and SNRIs as monotherapy for anxiety are not as prevalent in the literature. However, some studies have explored their use in combination. For instance, in patients with vascular depression accompanied by somatic symptoms, a combination of venlafaxine (B1195380) and tandospirone was shown to act rapidly and significantly alleviate anxiety and somatic symptoms compared to venlafaxine alone. nih.govresearchgate.net The combination group had markedly lower HAMA scores at weeks 1, 2, 4, and 8. nih.govresearchgate.net This suggests a synergistic or additive effect when tandospirone is used with an SNRI.

Clinical Safety and Tolerability Research Findings

The safety and tolerability profile of a psychotropic medication is a critical factor in its clinical utility and patient adherence.

Clinical trials have consistently shown that tandospirone is generally well-tolerated. The most commonly reported adverse events are typically mild and transient.

A multicenter, randomized controlled trial comparing two doses of tandospirone for GAD found that a higher proportion of adverse events occurred in the high-dose group (23.4%) compared to the low-dose group (11.7%). nih.gov However, this did not lead to a higher withdrawal rate, indicating that the higher dose was still tolerable for patients. nih.gov The most frequent adverse events were related to the nervous system, with dizziness being the most common. nih.gov

In a meta-analysis comparing tandospirone and buspirone, no significant differences were found in the incidence of common adverse drug reactions such as dizziness, dry mouth, constipation, insomnia, anorexia, and nausea. bvsalud.org When used as an adjunct to escitalopram, all adverse events were reported to be mild, and the rates were comparable to escitalopram monotherapy. nih.govresearchgate.net

Incidence of Adverse Events with Tandospirone
Adverse Event Reported Incidence/Nature
Dizziness Most common nervous system side effect, often transient. nih.gov
Gastrointestinal Issues (e.g., Nausea) Common, but no significant difference compared to buspirone. bvsalud.org
Dry Mouth Reported, with no significant difference in incidence compared to buspirone. bvsalud.org
Insomnia Occasional, with no significant difference in incidence compared to buspirone. bvsalud.org
Sedation/Cognitive Impairment Lower incidence compared to benzodiazepines. researchgate.net
Dependence/Withdrawal Lower potential compared to benzodiazepines. researchgate.netlarvol.com

Research on Potential for Dependence and Withdrawal Effects

Tandospirone hydrochloride, a partial agonist of the 5-HT1A receptor, has been extensively studied to determine its potential for producing dependence and withdrawal, particularly in comparison to benzodiazepines, which are well-known for these risks. The balance of evidence from both preclinical and clinical research suggests that tandospirone has a low liability for abuse and dependence.

In non-human primate studies, the behavioral pharmacology of tandospirone was investigated to assess its abuse potential. In one study involving baboons, chronic administration of tandospirone did not lead to significant behavioral changes indicative of dependence. dntb.gov.ua However, upon abrupt cessation of the drug after seven weeks, a mild and time-limited withdrawal syndrome, primarily characterized by a suppression of food intake, was observed. dntb.gov.ua In self-injection procedures within the same study, baboons did not self-administer tandospirone at a rate higher than vehicle, in stark contrast to drugs with known abuse potential like cocaine and the benzodiazepine (B76468) triazolam. dntb.gov.ua Furthermore, in drug discrimination tests, tandospirone did not substitute for lorazepam or pentobarbital, suggesting its subjective effects differ significantly from benzodiazepines and barbiturates. dntb.gov.ua

Human studies corroborate these preclinical findings. A double-blind, crossover study evaluated the acute effects of tandospirone compared to the benzodiazepine alprazolam in male volunteers with histories of sedative drug abuse. nih.gov While both drugs produced dose-related increases in the subjective feeling of a drug effect, their profiles diverged significantly on other measures. Alprazolam produced notable impairments in psychomotor performance, whereas tandospirone's effects were less pronounced. nih.gov Critically, alprazolam was associated with dose-related increases in "drug liking," a key indicator of abuse potential. In contrast, tandospirone produced dose-related increases in "drug disliking." nih.gov This fundamental difference in subjective experience underscores tandospirone's lower abuse liability.

Systematic reviews of azapirone-class drugs, including tandospirone, have concluded that they possess a low potential for problematic use, dependence, and withdrawal when compared to benzodiazepines. nih.govnih.gov Experimental studies consistently report no association between tandospirone and key features of problematic use. nih.gov Its distinct pharmacological profile, centered on serotonergic modulation rather than GABAergic enhancement, is believed to underlie this favorable safety aspect. nih.gov

Table 1: Comparative Abuse Liability Markers for Tandospirone vs. Benzodiazepines
ParameterThis compoundBenzodiazepines (e.g., Alprazolam, Lorazepam)Reference
Self-Administration (Preclinical)Does not maintain responding greater than vehicleMaintains responding (high abuse potential) dntb.gov.ua
Drug Discrimination (Preclinical)Does not substitute for benzodiazepines/barbituratesPositive substitution dntb.gov.ua
Subjective "Liking" (Human)Associated with "disliking"Associated with "liking" nih.gov
Withdrawal SyndromeMild and transient (e.g., suppressed food intake in primates)Can be severe and prolonged (e.g., anxiety, insomnia, seizures) dntb.gov.ua

Cardiovascular Safety Research

The cardiovascular safety of this compound has been evaluated in the context of its clinical use for anxiety disorders. Research indicates that the compound is generally well-tolerated with a favorable cardiovascular safety profile.

Tandospirone's approval in some countries for treating anxiety associated with conditions like primary hypertension further points to its cardiovascular safety. The primary mechanism of action, as a selective 5-HT1A receptor partial agonist, is distinct from many other psychotropic medications that may carry risks of significant cardiovascular side effects such as arrhythmias, orthostatic hypotension, or significant changes in blood pressure and heart rate. General clinical data indicates that common side effects are typically not cardiovascular in nature, but rather related to the central nervous system (e.g., dizziness) or gastrointestinal system. nih.gov

Research on Augmentation Strategies and Drug-Drug Interactions

With Antidepressants Research

Tandospirone has been investigated as an augmentation agent for antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), with the goal of accelerating or enhancing the therapeutic response. The rationale for this combination lies in their complementary serotonergic mechanisms.

Clinical studies have shown that co-administering tandospirone with an SSRI can lead to a more rapid onset of antidepressant and anxiolytic effects. dntb.gov.uanih.gov A randomized controlled trial involving patients with vascular depression and anxiety found that the combination of tandospirone and escitalopram resulted in significantly lower scores on the Hamilton Depression (HAMD) and Hamilton Anxiety (HAMA) scales at weeks 1 and 2 of treatment compared to escitalopram alone. nih.gov This accelerated response was achieved without a significant difference in the rate of adverse events between the combination and monotherapy groups, suggesting good tolerability. nih.govmdanderson.org

Preclinical research provides insight into the potential synergistic action. An animal study demonstrated that tandospirone augmented the fluoxetine-induced increase in extracellular dopamine (B1211576) levels in the medial frontal cortex, suggesting a potentiation of neurotransmitter release that may contribute to enhanced antidepressant efficacy. dntb.gov.ua

From a pharmacokinetic perspective, interactions can occur. Fluvoxamine, an SSRI known to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, has been shown to increase the plasma concentration of tandospirone in rats. nih.gov This interaction could potentially facilitate the anxiolytic effect of tandospirone but also highlights the need for clinical monitoring when combining it with potent CYP3A4 inhibitors. nih.gov Conversely, combining serotonergic agents like tandospirone and SSRIs theoretically increases the risk of serotonin syndrome, a potentially serious condition, necessitating clinical vigilance. nih.gov

Table 2: Summary of Clinical Findings for Tandospirone Augmentation with Antidepressants
AntidepressantStudy PopulationKey FindingReference
EscitalopramVascular Depression with AnxietyAccelerated onset of anti-depressive and anxiolytic effects (significant at weeks 1 & 2). Tolerability was comparable to monotherapy. nih.gov
EscitalopramVascular Depression with Chronic InsomniaCombination therapy improved sleep quality with a reasonable safety profile. No statistical difference in total adverse events. mdanderson.org
Fluoxetine (preclinical)Rat modelTandospirone augmented fluoxetine-induced increase in extracellular dopamine. dntb.gov.ua
Fluvoxamine (preclinical)Rat modelPharmacokinetic interaction: Fluvoxamine increased plasma concentration of tandospirone via CYP3A4 inhibition. nih.gov
ClomipramineMajor Depressive DisorderNo significant difference in overall efficacy at 6 weeks, but a trend toward earlier expression of antidepressive effects was noted. nih.gov

With Atypical Antipsychotics Research

Research into combining tandospirone with atypical antipsychotics has primarily focused on addressing residual symptoms of schizophrenia, such as cognitive deficits and affective disturbances, as well as mitigating antipsychotic-induced side effects.

Preclinical studies suggest a potential benefit for managing extrapyramidal symptoms (EPS). In a study with mice, tandospirone was found to significantly alleviate catalepsy induced by the typical antipsychotic haloperidol (B65202). nih.gov This effect is believed to stem from tandospirone's 5-HT1A receptor stimulation counteracting the D2-receptor blockade of the antipsychotic in the striatum. nih.gov This mechanism may extend to atypical antipsychotics, many of which also possess D2 receptor blocking properties.

In the context of schizophrenia treatment, tandospirone is seen as having therapeutic potential for improving cognitive dysfunction and affective disorders, which are often not fully addressed by atypical antipsychotics alone. dntb.gov.ua A registered clinical trial has been initiated to formally investigate the combination of tandospirone with atypical antipsychotic drugs in patients with schizophrenia, indicating active exploration in this area. While specific data on direct augmentation of antipsychotic efficacy or detailed drug-drug interaction studies with agents like risperidone (B510) or olanzapine (B1677200) are limited in currently available literature, the existing research points toward a complementary role for tandospirone in a broader schizophrenia treatment regimen.

With Cholinesterase Inhibitors Research (e.g., Donepezil)

The combination of tandospirone with cholinesterase inhibitors, such as donepezil (B133215), has been studied for the management of behavioral and psychological symptoms of dementia (BPSD), particularly anxiety, in patients with Alzheimer's disease (AD).

A prospective cohort study directly compared the efficacy of donepezil monotherapy against a combination of donepezil and tandospirone in mild-to-moderate AD patients with anxiety. nih.gov After a 12-week treatment period, the combination therapy group demonstrated a significantly greater reduction in anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HAM-A), compared to the donepezil-only group. nih.gov Furthermore, the combination group also showed significantly greater improvement on the Neuropsychiatric Inventory (NPI), which assesses a range of BPSD. nih.gov

While both groups showed some improvement in cognitive function (measured by the Mini-Mental State Examination, MMSE), there was no statistically significant difference between the combination and monotherapy groups on this outcome. nih.gov This suggests that the primary benefit of adding tandospirone to donepezil is in the management of behavioral and emotional disturbances rather than an enhancement of the pro-cognitive effect of the cholinesterase inhibitor.

The combination was reported to be safe and well-tolerated. Adverse events were generally mild, including nausea and dizziness, with no significant differences in safety profiles between the two treatment groups. nih.gov This research provides evidence for a targeted augmentation strategy where tandospirone can be effectively and safely added to a standard cholinesterase inhibitor regimen to address the common and distressing symptom of anxiety in dementia.

With Anesthetics Research

A significant area of preclinical research has investigated the interaction between tandospirone and various anesthetic agents, with a focus on mitigating the common and dangerous side effect of respiratory depression.

Studies in rat models have consistently shown that prophylactic administration of tandospirone can effectively prevent or ameliorate respiratory depression induced by a range of anesthetics, including the opioid fentanyl, the benzodiazepine midazolam, and the α2-adrenergic agonist dexmedetomidine (B676). nih.govnih.govresearchgate.net This protective effect is characterized by an increase in arterial oxygen saturation (SaO2) in animals that would otherwise experience significant respiratory compromise from the anesthetic. nih.govnih.gov

The mechanism for this respiratory-sparing effect is attributed to the activation of 5-HT1A receptors. This was confirmed in studies where the protective effect of tandospirone was blocked by the co-administration of a selective 5-HT1A receptor antagonist, WAY100635. nih.govnih.govresearchgate.net

Crucially, this research indicates that tandospirone does not interfere with the primary therapeutic effects of the anesthetics. One study specifically demonstrated that pre-treatment with tandospirone attenuated fentanyl-induced respiratory depression without affecting the analgesic (antinociceptive) effects of fentanyl. nih.gov Mechanistic studies further revealed that tandospirone does not directly interact with the primary receptors of these anesthetics; it did not affect µ-opioid receptor activation by fentanyl, α2a/2c receptor activation by dexmedetomidine, or GABA-A receptor modulation by midazolam. nih.govnih.govresearchgate.net This suggests that tandospirone could potentially be used to enhance the safety of anesthesia by counteracting respiratory depression without compromising sedation or analgesia.

Table 3: Effects of Tandospirone on Anesthetic-Induced Respiratory Depression (Preclinical Data)
Anesthetic AgentEffect of Tandospirone Co-administrationImpact on Anesthetic Efficacy (Sedation/Analgesia)Mediating ReceptorReference
FentanylReduced respiratory depression (Increased SaO2)No effect on analgesia5-HT1A nih.govnih.gov
MidazolamReduced respiratory depression (Increased SaO2)Did not interfere with sedative effects5-HT1A nih.govnih.gov
DexmedetomidineReduced respiratory depressionDid not interfere with sedative effects5-HT1A nih.govresearchgate.net

Other Mechanistic Interaction Studies

The pharmacological activity of this compound is primarily defined by its interaction with the serotonin 5-HT1A receptor. However, a comprehensive understanding of its mechanism requires examining its interactions with other neurotransmitter systems, enzymes, and co-administered therapeutic agents. These studies reveal a highly selective profile and clarify the pathways through which its effects are mediated.

Receptor Binding and Selectivity Profile

Research into the binding affinity of tandospirone across various neurotransmitter receptors demonstrates its high selectivity. Tandospirone is a potent partial agonist at the 5-HT1A receptor. nih.govwikipedia.org Its affinity for other receptors, including other serotonin subtypes, adrenergic receptors, and dopamine receptors, is significantly lower by approximately two to three orders of magnitude. nih.govnih.gov The compound is essentially inactive at 5-HT1B receptors, serotonin uptake sites, beta-adrenergic receptors, muscarinic cholinergic receptors, and benzodiazepine receptors. nih.gov This pharmacological profile distinguishes it from other azapirones like buspirone, which has a moderate-to-high affinity for the dopamine D2 receptor. nih.govresearchgate.net Tandospirone's primary pharmacological effect is identified as partial agonism at the 5-HT1A receptor. nih.gov

Receptor/SiteBinding Affinity (Ki, nM)Interaction Type
5-HT1A27 ± 5Potent Partial Agonist
5-HT2A1300 ± 200Weak Affinity
Dopamine D21700 ± 300Weak Affinity
α1-Adrenergic1600 ± 80Weak Affinity
α2-Adrenergic1900 ± 400Weak Affinity
Benzodiazepine ReceptorsInactiveN/A

Data derived from studies on brain homogenates. nih.govwikipedia.org

Pharmacodynamic and Pharmacokinetic Interactions

Tandospirone exhibits significant mechanistic interactions when co-administered with other drugs, particularly those affecting the serotonergic system and metabolic pathways.

Interaction with Selective Serotonin Reuptake Inhibitors (SSRIs) : Clinical and preclinical studies have shown that tandospirone can potentiate the therapeutic effects of SSRIs. nih.gov In animal models, tandospirone was found to augment the fluoxetine-induced increase in extracellular dopamine levels in the medial frontal cortex. nih.govoncotarget.com This suggests a synergistic pharmacodynamic interaction where tandospirone's 5-HT1A agonism complements the serotonin reuptake inhibition of SSRIs. oncotarget.com

Interaction with Cytochrome P450 (CYP) Enzymes : The metabolism of tandospirone is subject to interactions with inhibitors of CYP enzymes. Fluvoxamine, an SSRI known to inhibit the CYP3A4 enzyme, has been shown to increase the plasma concentration of tandospirone. nih.gov This pharmacokinetic interaction indicates that the anxiolytic effect of tandospirone may be facilitated by CYP3A4 inhibition. nih.gov

Mechanistic Role of Metabolites

Interactions with Central Nervous System (CNS) Depressants

Mechanistically, tandospirone may increase the central nervous system depressant activities of other compounds. drugbank.com This includes a range of substances such as benzodiazepines, alcohol, and some antihistamines. drugbank.com The mechanism is related to a potential additive or synergistic effect on CNS depression, although tandospirone itself does not bind to benzodiazepine or GABA receptors. nih.govpatsnap.com

Advanced Research Methodologies and Biomarkers in Tandospirone Hydrochloride Studies

Quantitative Electroencephalography (QEEG) Research

Quantitative Electroencephalography (QEEG) is a sophisticated method that analyzes the electrical activity of the brain, offering objective insights into the pharmacodynamic effects of psychotropic agents like tandospirone (B1205299). nih.govresearchgate.net Studies have utilized QEEG to measure changes in brain wave patterns following tandospirone administration, providing a deeper understanding of its neural mechanisms.

One prospective cohort study investigating the effects of tandospirone in patients with mild to moderate Alzheimer's disease (AD) accompanied by anxiety symptoms used QEEG to evaluate treatment efficacy. nih.govresearchgate.net The results demonstrated that tandospirone citrate (B86180), in combination with donepezil (B133215) hydrochloride, led to significant improvements in anxiety and cognitive function. nih.gov The QEEG analysis revealed specific changes in brain activity, notably a reduction in the power values of the right prefrontal lobe, right parietal lobe, and bilateral temporal lobes. nih.gov This suggests that QEEG can serve as an objective indicator to assess the therapeutic impact of tandospirone on brain function in AD patients. nih.gov

In preclinical research, studies on animal models have also employed electrophysiological recordings to understand tandospirone's effects. For instance, research on a visceral hypersensitivity rat model found that tandospirone could prevent stress-induced anxiety-like behavior by suppressing the enhancement of theta oscillations in the anterior cingulate cortex (ACC) via 5-HT1A receptors. frontiersin.org This modulation of theta band power in the ACC is believed to be a key mechanism through which tandospirone alleviates anxiety and visceral hypersensitivity. frontiersin.org

Table 1: Effects of Tandospirone on QEEG and Electrophysiological Measures
Study PopulationMethodologyBrain Region(s) of InterestKey FindingsCitation
Patients with mild to moderate Alzheimer's Disease and anxietyQuantitative Electroencephalography (QEEG)Right prefrontal lobe, right parietal lobe, bilateral temporal lobesReduced EEG power values in the specified regions following treatment. nih.gov
Stressed rats with visceral hypersensitivityLocal Field Potential (LFP) RecordingsAnterior Cingulate Cortex (ACC)Reduced the enhancement of theta band power. frontiersin.org

Neuroimaging Techniques Research

Neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), have been pivotal in visualizing the effects of tandospirone on brain structure and function. These methods allow researchers to investigate the neural circuits modulated by tandospirone and to identify the receptor systems it interacts with in vivo.

While large-scale clinical neuroimaging studies specifically focused on tandospirone are emerging, related research provides a framework for its investigation. For example, fMRI studies in patients with irritable bowel syndrome (IBS), a condition for which tandospirone has shown therapeutic potential, have revealed enhanced activity in the anterior cingulate cortex (ACC). frontiersin.orgnih.gov Given that tandospirone has been shown to modulate activity in the ACC, fMRI presents a valuable tool for directly observing its effects on this brain region in clinical populations. frontiersin.org

PET studies have been employed to directly assess the in-vivo binding of tandospirone to its target, the 5-HT1A receptor. One study in healthy volunteers used PET with the radioligand [11C]WAY 100635 to measure the occupancy of 5-HT1A receptors after oral administration of tandospirone. researchgate.net Such studies are crucial for confirming target engagement and understanding the relationship between receptor occupancy and clinical response.

Biochemical Biomarkers in Research (e.g., plasma 5-HT levels)

The investigation of biochemical biomarkers provides a means to quantify the physiological response to tandospirone and to explore its downstream effects on neurotransmitter systems.

Research has demonstrated that the anxiolytic effects of tandospirone are positively correlated with its plasma and brain concentrations. nih.govdovepress.com This highlights the importance of pharmacokinetic studies in understanding the dose-response relationship and optimizing treatment strategies.

Furthermore, studies have explored the impact of tandospirone on other neurotransmitter systems, such as dopamine (B1211576). In animal models, tandospirone has been shown to increase extracellular dopamine levels in the medial prefrontal cortex. nih.govoncotarget.com This effect is thought to contribute to its therapeutic benefits in certain conditions. For instance, in combination with fluoxetine (B1211875), tandospirone was found to augment the increase in extracellular dopamine levels in the medial frontal cortex of rats, with levels reaching 380% of the basal level, compared to 200% for fluoxetine alone. nih.govoncotarget.com

In a rat model of schizophrenia using the NMDA receptor antagonist MK-801, co-administration of tandospirone was found to abolish the prolonged elevation of extracellular lactate (B86563) in the medial prefrontal cortex induced by foot-shock stress. frontiersin.org This suggests that tandospirone may have a normalizing effect on brain energy metabolism under conditions of NMDA receptor hypofunction.

Table 2: Investigated Biochemical Biomarkers in Tandospirone Research
BiomarkerSystem/ModelEffect of TandospironeCitation
Plasma ConcentrationRat modelsPositively correlated with anxiolytic effect. nih.govdovepress.com
Extracellular DopamineRat medial frontal cortexIncreased levels, particularly in combination with fluoxetine. nih.govoncotarget.com
Extracellular LactateRat medial prefrontal cortex (MK-801 model)Abolished stress-induced elevation. frontiersin.org

Genetic and Pharmacogenomic Research

Genetic and pharmacogenomic research holds the promise of personalizing tandospirone treatment by identifying genetic variations that influence drug response and metabolism. While specific pharmacogenomic studies on tandospirone are not as extensive as for some other psychotropic medications, research into related compounds and relevant genetic markers provides a foundation for future investigations.

The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 enzyme, is responsible for the metabolism of many psychotropic drugs. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene can lead to significant interindividual differences in drug metabolism, resulting in variations in drug efficacy and the risk of adverse effects. nih.govnih.govamazonaws.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov Although detailed studies on tandospirone's specific metabolism by CYP2D6 are limited, this pathway is a critical area for future pharmacogenomic research to optimize dosing and minimize variability in patient outcomes.

In the realm of genetic research, tandospirone has been investigated in animal models with specific genetic mutations relevant to neuropsychiatric disorders. For example, studies have used Shank3B heterozygous mice, a genetic model for Phelan-McDermid syndrome and autism spectrum disorder, to investigate the effects of tandospirone on repetitive behaviors and cognitive deficits. oup.comnih.gov In these studies, both acute and chronic treatment with tandospirone was found to alleviate elevated self-grooming behavior, a core repetitive behavior in this model. oup.comnih.gov Furthermore, direct infusion of tandospirone into the anterior cingulate region also reduced self-grooming, suggesting that stimulation of cortical 5-HT1A receptors may ameliorate some of the behavioral phenotypes associated with SHANK3 mutations. oup.comnih.gov

Emerging Research Directions and Future Perspectives for Tandospirone Hydrochloride

Novel Therapeutic Indications Research

While established in the treatment of generalized anxiety disorder, research has expanded to evaluate the efficacy of tandospirone (B1205299) hydrochloride in a variety of other conditions, spanning both central nervous system (CNS) disorders and other systemic issues. amegroups.orgoncotarget.com

Preclinical and clinical studies have suggested potential benefits in managing motor dysfunction in Parkinson's disease and cognitive deficits in schizophrenia. amegroups.orgnih.gov In the context of dementia-related conditions, studies have investigated its use for behavioral and psychological symptoms of dementia (BPSD) in patients with Alzheimer's disease (AD). nih.govnih.gov One prospective cohort study found that tandospirone, combined with donepezil (B133215), significantly improved anxiety symptoms, BPSD, attention, and cognitive function in patients with mild to moderate AD. nih.gov

Research also extends to gastrointestinal (GI) disorders with a strong brain-gut axis component. Tandospirone has been shown to be effective in improving symptoms for patients with functional dyspepsia and for those with diarrhea-predominant irritable bowel syndrome (IBS-D) accompanied by anxiety. dovepress.comresearchgate.net A randomized controlled trial demonstrated that combining tandospirone with pinaverium (B1222119) significantly improved abdominal pain, diarrhea, and anxiety scores in patients with IBS-D. dovepress.comoncotarget.com

More recent and novel research has explored its potential to prevent anesthetic-induced respiratory depression. A 2025 study in rats found that prophylactic administration of tandospirone significantly reduced respiratory depression caused by fentanyl, midazolam, and dexmedetomidine (B676). medchemexpress.com

Potential IndicationKey Research FindingsSupporting Evidence
Schizophrenia (Cognitive Deficits)May improve cognitive deficits, either as monotherapy or in combination with atypical antipsychotics. amegroups.orgnih.govPreclinical and clinical studies. amegroups.org
Parkinson's Disease (Motor Dysfunction)Shown to have beneficial effects on the improvement of motor dysfunction. amegroups.orgnih.govPreclinical and clinical studies. amegroups.org
Alzheimer's Disease (BPSD)Effectively improves behavioral and psychological symptoms of dementia (BPSD), particularly anxiety. nih.govnih.gov Combination with donepezil improved attention and cognitive function. nih.govProspective cohort study. nih.gov
Irritable Bowel Syndrome - Diarrhea (IBS-D)Effective in reducing abdominal pain and diarrhea in IBS-D patients with anxiety when combined with pinaverium. dovepress.comoncotarget.comRandomized controlled trial. oncotarget.com
Functional DyspepsiaSignificantly improves upper abdominal pain and discomfort compared to placebo. researchgate.netDouble-blind, placebo-controlled multicenter study. researchgate.net
Anesthetic-Induced Respiratory DepressionProphylactic administration reduced respiratory depression from fentanyl, midazolam, and dexmedetomidine in rats. medchemexpress.comAnimal study. medchemexpress.com
Table 1. Summary of Research on Novel Therapeutic Indications for Tandospirone Hydrochloride.

Further Elucidation of Complex Neurobiological Mechanisms

The primary mechanism of tandospirone is its action as a potent and selective partial agonist of the serotonin (B10506) 5-HT₁ₐ receptor. amegroups.orgclinpgx.org It has a high affinity for this receptor, with a Kᵢ value of 27 nM. frontiersin.orgnih.gov Its affinity for other receptors, such as 5-HT₂, dopamine (B1211576) D₁, and D₂, and adrenergic receptors, is significantly lower by approximately two to three orders of magnitude. nih.govmedchemexpress.com

Tandospirone is characterized as a full agonist at presynaptic 5-HT₁ₐ autoreceptors located in the raphe nuclei and a partial agonist at postsynaptic 5-HT₁ₐ receptors in forebrain areas like the hippocampus and amygdala. amegroups.orgresearchgate.net The activation of postsynaptic 5-HT₁ₐ receptors, which are coupled with G-proteins, leads to the inhibition of protein kinase A-mediated protein phosphorylation and subsequent modulation of neuronal activity. clinpgx.orgfrontiersin.org

Emerging research is uncovering more complex mechanisms. For instance, tandospirone's ability to improve cognitive function in schizophrenia may be linked to its enhancement of cortical dopamine neurotransmission. amegroups.org It is hypothesized that by activating 5-HT₁ₐ receptors on GABAergic interneurons, tandospirone can disinhibit glutamate (B1630785) neurons, leading to increased glutamate and dopamine release. medchemexpress.comspbase.org

A novel mechanism has been proposed for its dual effect on anxiety and visceral hypersensitivity. Research in a rat model of irritable bowel syndrome found that tandospirone alleviates these symptoms by suppressing the enhancement of theta oscillations in the anterior cingulate cortex via 5-HT₁ₐ receptors. wikipedia.orgnih.gov This finding points to a specific electrophysiological signature that tandospirone modulates to achieve its therapeutic effects.

ReceptorBinding Affinity (Kᵢ, nM)Activity
5-HT₁ₐ27 ± 5Partial Agonist nih.gov
5-HT₂ₐ1,300 ± 200Weak Affinity wikipedia.org
Dopamine D₂1,700 ± 300Weak Affinity wikipedia.org
α₁-adrenergic1,600 ± 80Weak Affinity wikipedia.org
α₂-adrenergic1,900 ± 400Weak Affinity wikipedia.org
Table 2. Receptor Binding Profile of Tandospirone. wikipedia.orgnih.gov

Long-Term Effects and Sustained Efficacy Research

Tandospirone is considered an attractive option for the long-term management of anxiety disorders due to its mechanism of action, which differs from benzodiazepines and is not associated with significant sedation or dependence. oncotarget.com Clinical studies have evaluated its efficacy over several weeks, providing insight into its sustained effects.

ConditionStudy DurationKey Sustained Efficacy Findings
Generalized Anxiety Disorder (GAD)6 WeeksSustained and promising efficacy with overall response rates between 58.4% and 65.7%. nih.govresearchgate.net
Vascular Depression with Insomnia12 WeeksSignificantly improved sleep quality and reduced depression scores at weeks 4, 8, and 12 (in combination with escitalopram). clinpgx.org
Alzheimer's Disease with Anxiety12 WeeksSignificantly improved anxiety and BPSD scores compared to baseline and monotherapy (in combination with donepezil). nih.gov
IBS-D with Anxiety8 WeeksAchieved significant response rates for abdominal pain, diarrhea, and anxiety at week 8 (in combination with pinaverium). dovepress.comoncotarget.com
Table 3. Research on Sustained Efficacy of this compound.

Personalized Medicine Approaches Research

The field of personalized, or precision, medicine aims to tailor treatment to individuals based on their unique characteristics, including genetic makeup. nih.gov In psychiatry, pharmacogenomics—the study of how genes affect a person's response to drugs—is a key area of research for optimizing therapeutic outcomes. nih.gov

Currently, specific pharmacogenomic predictors of response to this compound have not been well established in the literature. Research on other psychotropic medications, however, provides a roadmap for future investigations. For example, studies have identified genetic variants in serotonin receptor genes (like HTR2A) and transporter genes that predict response to selective serotonin reuptake inhibitors (SSRIs). Given that tandospirone's primary target is the 5-HT₁ₐ receptor, future research could logically focus on polymorphisms in the HTR1A gene and other genes within the serotonin pathway to identify potential biomarkers of efficacy.

An emerging area for personalizing treatment involves the use of objective, quantifiable biomarkers. One study on Alzheimer's disease demonstrated that tandospirone treatment led to significant changes in brain activity as measured by a quantitative pharmaco-electroencephalogram (QPEEG). nih.govnih.gov The researchers suggested that QPEEG could be used as an objective indicator to evaluate drug efficacy. nih.govnih.gov This approach could potentially be used to predict which patients are most likely to respond to tandospirone or to titrate treatment for an optimal response, representing a step toward a more personalized treatment strategy.

Optimization of Combination Therapy Strategies Research

Research has increasingly focused on using this compound in combination with other agents to enhance therapeutic effects or address comorbid symptoms. Its selective mechanism of action makes it a candidate for augmentation strategies in various disorders.

In the treatment of depression, tandospirone has been studied as an augmentation agent for SSRIs. drugbank.comnih.gov Co-treatment with SSRIs like fluoxetine (B1211875) is thought to synergistically facilitate the desensitization of 5-HT₁ₐ autoreceptors, potentially leading to a faster onset of action and augmented antidepressant effects. nih.govmedchemexpress.com A randomized controlled trial also found that combining tandospirone with escitalopram (B1671245) was effective and safe for treating vascular depression and chronic insomnia. clinpgx.org

For psychiatric disorders like schizophrenia, clinical reports have noted that tandospirone can improve cognitive performance when combined with atypical antipsychotics such as olanzapine (B1677200) or perospirone. nih.gov In Alzheimer's disease, its combination with the acetylcholinesterase inhibitor donepezil has been shown to be more effective at improving BPSD than donepezil alone. nih.gov This strategy targets both the cognitive (with donepezil) and behavioral (with tandospirone) symptoms of the disease.

This combination approach also extends to non-psychiatric conditions. For instance, in treating IBS-D with anxiety, the combination of tandospirone with the antispasmodic agent pinaverium bromide was more effective than pinaverium alone. dovepress.comoncotarget.com

ConditionCombination Agent(s)Rationale/Outcome
DepressionFluoxetine, Clomipramine, Escitalopram drugbank.comclinpgx.orgAugments antidepressant effects and may lead to a more rapid onset of action. drugbank.comnih.gov
SchizophreniaAtypical Antipsychotics (e.g., Olanzapine, Perospirone) nih.govImproves cognitive performance and quality of life. nih.gov
Alzheimer's DiseaseDonepezil nih.govSignificantly improves BPSD and attention beyond the effects of monotherapy. nih.gov
Vascular DepressionEscitalopram clinpgx.orgImproves sleep quality and lowers depression scores. clinpgx.org
IBS-D with AnxietyPinaverium Bromide dovepress.comoncotarget.comProvides greater relief of abdominal pain, diarrhea, and anxiety than monotherapy. oncotarget.com
Table 4. Research on Combination Therapy Strategies Involving this compound.

Q & A

Q. What are the key physicochemical properties of Tandospirone hydrochloride that influence its experimental handling?

this compound crystallizes from isopropanol with a melting point of 227–229°C. It is sparingly soluble in water but dissolves at 30 mg/mL in DMSO, necessitating the use of polar aprotic solvents for in vitro studies. Storage at -20°C (powder) or -80°C (solubilized form) is critical to maintain stability over extended periods (≥1 year for solutions). Researchers should validate solubility and stability under experimental conditions to avoid precipitation or degradation .

Q. How does this compound’s selectivity profile for 5-HT1A receptors compare to other serotonin receptors in vitro?

Tandospirone exhibits high selectivity for 5-HT1A receptors (Ki: 27 nM) but is 2–3 orders of magnitude less potent at 5-HT2, 5-HT1C, α1/α2-adrenergic, and dopamine D1/D2 receptors (Ki: 1,300–41,000 nM). It is inactive at 5-HT1B receptors, 5-HT uptake sites, β-adrenergic, muscarinic, and benzodiazepine receptors. Experimental designs using radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) should include controls for off-target receptor activity .

Q. What standardized in vivo models are used to evaluate this compound’s anxiolytic and antidepressant effects?

Common models include:

  • Chronic unpredictable stress (CUS) : Tandospirone (0.2–1.0 mg/kg/day) reduces elevated lactate (eLAC) in the medial prefrontal cortex (mPFC), linked to stress mitigation.
  • Marble-burying test : Acute dosing (0.1–1 mg/kg, i.p.) reduces impulsive behaviors in rodents. Researchers must standardize stress induction protocols and validate behavioral endpoints (e.g., HAMA scores in translational studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?

Discrepancies may arise due to Tandospirone’s partial agonism at 5-HT1A receptors, which produces context-dependent effects. Methodological steps include:

  • Dose-response profiling : Test multiple doses (e.g., 0.1–10 mg/kg) to capture biphasic effects.
  • Pharmacokinetic validation : Measure brain penetrance and active metabolite levels (e.g., phenylpiperazine derivatives).
  • Functional assays : Use electrophysiology (e.g., hippocampal CA1 pyramidal cell firing) to assess downstream signaling beyond receptor binding .

Q. What methodological considerations are critical when designing studies to evaluate this compound’s neuroprotective effects in geographic atrophy (GA) models?

The GATE trial used topical ocular Tandospirone for GA, but preclinical studies often employ:

  • Oxidative stress models : E.g., hydrogen peroxide-induced retinal pigment epithelium (RPE) damage.
  • In vivo neurodegeneration : Combine Tandospirone with genetic models (e.g., rd10 mice) and assess biomarkers like complement factor D. Researchers should account for blood-retinal barrier penetration and compare systemic vs. localized administration .

Q. How should researchers address contradictions in Tandospirone’s efficacy across different anxiety paradigms?

For example, Tandospirone reduces mPFC eLAC in chronic stress but shows variable effects in acute models. Solutions include:

  • Temporal analysis : Separate acute (single-dose) vs. chronic (7+ days) dosing regimens.
  • Biomarker integration : Pair behavioral tests (e.g., open-field test) with neurochemical assays (e.g., microdialysis for serotonin levels).
  • Strain-specific validation : Test across rodent strains (e.g., BALB/c vs. C57BL/6) to control for genetic variability .

Q. What experimental strategies mitigate confounding effects from Tandospirone’s metabolites in pharmacokinetic studies?

Tandospirone undergoes rapid first-pass metabolism to phenylpiperazine derivatives, which exhibit α-adrenergic activity. Strategies include:

  • Chromatographic separation : Use HPLC-MS/MS to distinguish parent drug and metabolites.
  • Pharmacodynamic isolation : Co-administer selective antagonists (e.g., prazosin for α1-adrenergic receptors) to isolate 5-HT1A-mediated effects.
  • Hepatic enzyme modulation : Pre-treat with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Methodological Guidelines

  • Data Validation : Cross-reference receptor affinity (Ki) values with functional assays (e.g., cAMP inhibition for 5-HT1A) to confirm partial agonism .
  • Ethical Compliance : Follow institutional SOPs for handling psychoactive compounds, including training on decontamination and emergency procedures (modeled after Amantadine hydrochloride protocols) .
  • Translational Design : Align preclinical dosing (mg/kg) with human equivalent doses (HED) using body surface area normalization, as done in the GATE trial .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.